Tyrosinase-IN-17
Description
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Properties
Molecular Formula |
C20H23NO3 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-(4-hydroxy-3-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H23NO3/c1-24-19-14-17(7-8-18(19)22)20(23)21-11-9-16(10-12-21)13-15-5-3-2-4-6-15/h2-8,14,16,22H,9-13H2,1H3 |
InChI Key |
HGMHRMVDSVMUEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)O |
Origin of Product |
United States |
Foundational & Exploratory
Tyrosinase-IN-17: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase-IN-17, also identified as compound 5b, is a novel synthetic inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[1] As a lipophilic and skin-permeable molecule with low cytotoxicity, it presents a promising candidate for research in hyperpigmentation disorders and related melanin-associated conditions. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Mechanism of Action
This compound functions as a direct inhibitor of the monophenolase activity of tyrosinase.[2] The inhibition is suggested to be competitive, meaning the inhibitor likely binds to the active site of the enzyme, competing with the natural substrate, L-tyrosine.[2] This binding is facilitated by key interactions within the enzyme's catalytic domain. Molecular docking studies have indicated that the benzyl substituent of this compound engages in important interactions within the active site, which may account for its inhibitory potency.[2]
Proposed Inhibition Mechanism
The following diagram illustrates the proposed competitive inhibition of tyrosinase by this compound.
Caption: Competitive inhibition of tyrosinase by this compound.
Quantitative Data
The inhibitory potency and cytotoxic profile of this compound have been quantitatively assessed through various assays. The data is summarized in the tables below.
Table 1: Tyrosinase Inhibition Data
| Compound | Assay Type | Substrate | pIC50 | IC50 (µM) |
| This compound (5b) | Monophenolase | L-Tyrosine | 4.99 | 10.23 |
| This compound (5b) | Diphenolase | L-DOPA | < 4 | > 100 |
pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.[2]
Table 2: Cytotoxicity Data
| Compound | Cell Line | Assay | CC50 (µM) |
| This compound (5b) | Not specified | Not specified | > 200 |
CC50 is the concentration of a compound that causes 50% reduction in cell viability.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
Mushroom Tyrosinase Inhibition Assay (Monophenolase Activity)
This assay evaluates the inhibitory effect on the hydroxylation of L-tyrosine to L-DOPA.
Materials:
-
Mushroom Tyrosinase (Sigma-Aldrich)
-
L-Tyrosine (Sigma-Aldrich)
-
Potassium Phosphate Buffer (50 mM, pH 6.5)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing 50 mM potassium phosphate buffer (pH 6.5) and L-tyrosine (1 mM).
-
Add various concentrations of this compound to the wells. A control well should contain DMSO without the inhibitor.
-
Initiate the reaction by adding mushroom tyrosinase solution (500-1000 units/mL).
-
Incubate the plate at 25°C.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals for 10-20 minutes using a spectrophotometer.
-
The initial reaction rate is calculated from the linear portion of the absorbance versus time curve.
-
The percent inhibition is calculated using the formula: (1 - (Vi / V0)) * 100, where Vi is the initial velocity in the presence of the inhibitor and V0 is the initial velocity of the control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Mushroom Tyrosinase Inhibition Assay (Diphenolase Activity)
This assay assesses the inhibition of the oxidation of L-DOPA to dopaquinone.
Materials:
-
Mushroom Tyrosinase (Sigma-Aldrich)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) (Sigma-Aldrich)
-
Potassium Phosphate Buffer (50 mM, pH 6.8)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing 50 mM potassium phosphate buffer (pH 6.8).
-
Add various concentrations of this compound to the wells, with a DMSO control.
-
Add the mushroom tyrosinase solution to each well and pre-incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding L-DOPA solution (2 mM).
-
Immediately measure the absorbance at 475 nm every minute for 10 minutes.
-
Calculate the initial reaction rate and percent inhibition as described for the monophenolase assay.
-
Determine the IC50 value from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on the viability of mammalian cells.
Materials:
-
B16F10 melanoma cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed B16F10 cells into a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The CC50 value is calculated from the dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and evaluation of this compound.
Signaling Pathways in Melanogenesis
While this compound acts as a direct inhibitor of the tyrosinase enzyme, its downstream effects on melanin production are integrated within complex cellular signaling networks. The primary pathway regulating tyrosinase expression and melanogenesis is the cAMP/PKA/CREB/MITF pathway.
cAMP/PKA/CREB/MITF Signaling Pathway
Stimulation of melanocortin 1 receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH) activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of the Microphthalmia-associated Transcription Factor (MITF). MITF is the master regulator of melanogenic gene expression, including the gene for tyrosinase (TYR). By directly inhibiting the tyrosinase enzyme, this compound bypasses this upstream regulation and acts at the final enzymatic step of melanin production.
Caption: Regulation of melanogenesis and the point of intervention for this compound.
Conclusion
This compound is a potent, non-cytotoxic, and skin-permeable inhibitor of tyrosinase. Its mechanism of action is proposed to be competitive, directly targeting the monophenolase activity of the enzyme. The provided quantitative data and detailed experimental protocols offer a solid foundation for further investigation and development of this compound for applications in dermatology and cosmetology. Understanding its interaction with the key signaling pathways of melanogenesis will be crucial for elucidating its full biological effects.
References
The Structure-Activity Relationship of Tyrosinase-IN-17: A Technical Guide for Drug Development Professionals
An In-depth Analysis of Piperidine-Based Tyrosinase Inhibitors for Melanogenesis-Related Disorders
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Tyrosinase-IN-17 and its analogs as potent inhibitors of tyrosinase, the key enzyme in melanin biosynthesis. This document is intended for researchers, scientists, and drug development professionals working on novel treatments for hyperpigmentation disorders and other melanin-related conditions.
Introduction to Tyrosinase and its Inhibition
Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in the production of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1] The enzyme is involved in two critical reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents and therapeutics for these conditions. This compound has emerged as a promising, lipophilic, and non-cytotoxic inhibitor of this enzyme, making it an important lead compound for further investigation.[2]
Core Structure and Mechanism of Action
This compound, also referred to as compound 5b in some literature, is a piperidine amide derivative.[2] Its inhibitory activity is primarily attributed to its ability to compete with the natural substrates of tyrosinase, L-tyrosine and L-DOPA, for binding to the enzyme's active site. The mechanism of many tyrosinase inhibitors involves the chelation of the copper ions within the active site, which is crucial for the enzyme's catalytic function.[1]
The general structure of this compound and its analogs consists of a central piperidine or piperazine core, an N-acyl group (often a substituted benzoyl or cinnamoyl moiety), and a substituent on the piperidine/piperazine ring. The exploration of modifications at these positions has provided valuable insights into the SAR of this class of inhibitors.
Structure-Activity Relationship (SAR) of this compound and Analogs
The inhibitory potency of this compound and its analogs is significantly influenced by the nature of the substituents on the piperidine/piperazine ring and the N-acyl group. The following table summarizes the quantitative SAR data for a series of these compounds, primarily focusing on their monophenolase inhibitory activity, which is the rate-limiting step in melanogenesis.
| Compound ID | Core Structure | R (N-substituent on Piperidine/Piperazine) | Ar (Acyl Group) | pIC50 (Monophenolase) | Reference |
| This compound (5b) | Piperidine | Phenethyl | 4-Methoxyphenyl | 4.99 | |
| 1a | Piperazine | Benzyl | 3,4-Dihydroxyphenyl | > 4.00 | |
| 2a | Piperazine | Phenyl | 3,4-Dihydroxyphenyl | < 3.30 | |
| 3a | Piperazine | Benzyl | 3,4-Dihydroxycinnamoyl | > 4.00 | |
| 4a | Piperazine | Phenyl | 3,4-Dihydroxycinnamoyl | < 3.30 | |
| 5a | Piperidine | Benzyl | 3,4-Dihydroxyphenyl | 4.74 | |
| 6b | Piperidine | Phenethyl | 4-Hydroxy-3-methoxycinnamoyl | 4.53 | |
| 4d | Tosyl piperazine-dithiocarbamate acetamide | - | 4-Methoxyphenyl | 6.88 (IC50 in µM) | |
| 10b | Piperazine-triazole | - | 4-Nitrophenyl | 30.7 (IC50 in µM) |
Key SAR Insights:
-
Piperidine vs. Piperazine Core: Piperidine-containing compounds generally exhibit higher potency than their piperazine counterparts, suggesting that the second basic nitrogen in the piperazine ring may be detrimental to activity.
-
N-Substituent on the Heterocyclic Ring: The presence of a benzyl or phenethyl group at the nitrogen of the piperidine/piperazine ring is often associated with enhanced inhibitory activity. This is likely due to favorable hydrophobic interactions within a pocket of the enzyme's active site.
-
Acyl Group Substituents: The nature and position of substituents on the benzoyl or cinnamoyl ring play a crucial role. For instance, a methoxy group at the para-position of the phenyl ring, as seen in this compound, contributes significantly to its high potency. Hydroxyl groups, particularly at the 3 and 4 positions, also confer notable activity.
-
Acyl Group Linker: The presence of a vinyl group in cinnamoyl derivatives compared to benzoyl derivatives can influence potency, though the effect varies depending on other structural features.
Experimental Protocols
General Synthesis of this compound and Analogs (Amide Coupling)
The synthesis of this compound and its analogs is typically achieved through an amide coupling reaction between a substituted benzoic or cinnamic acid and a corresponding piperidine or piperazine derivative. A general and robust procedure utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent is described below.
Materials:
-
Substituted benzoic or cinnamic acid (1.0 eq)
-
4-Phenethylpiperidine (or other substituted piperidine/piperazine) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the corresponding piperidine or piperazine derivative (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mushroom Tyrosinase Inhibition Assay (Monophenolase Activity)
This assay determines the inhibitory effect of the compounds on the hydroxylation of L-tyrosine to L-DOPA, catalyzed by mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase (e.g., from Agaricus bisporus)
-
L-tyrosine
-
Sodium phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer.
-
Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1-2%.
-
In a 96-well plate, add the sodium phosphate buffer, the test compound solution at various concentrations, and the L-tyrosine solution.
-
Initiate the enzymatic reaction by adding the mushroom tyrosinase solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance at a specific wavelength (typically around 475-490 nm) at regular intervals to monitor the formation of dopachrome, a colored intermediate.
-
Calculate the initial rate of the reaction for each concentration of the inhibitor.
-
The percent inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The pIC50 is the negative logarithm of the IC50 value.
Cellular Melanin Content Assay
This assay quantifies the effect of the inhibitors on melanin production in a cellular context, typically using B16-F10 melanoma cells.
Materials:
-
B16-F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
1 N NaOH with 10% DMSO
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Microplate reader
Procedure:
-
Seed B16-F10 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours). A vehicle control (DMSO) should be included.
-
After incubation, wash the cells with PBS and harvest them (e.g., by trypsinization).
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Solubilize the melanin in the cell pellet by adding 1 N NaOH containing 10% DMSO and heating at a controlled temperature (e.g., 80°C) for 1-2 hours.
-
Centrifuge the lysate to remove any insoluble material.
-
Measure the absorbance of the supernatant at a wavelength of around 405-490 nm using a microplate reader.
-
The melanin content is often normalized to the total protein content of the cells, which can be determined using a standard protein assay (e.g., BCA assay).
-
The results are typically expressed as a percentage of the melanin content in the vehicle-treated control cells.
Visualizations
The following diagrams illustrate the key experimental workflows and the biological pathway relevant to the action of this compound.
Caption: General experimental workflow for the synthesis and evaluation of this compound and its analogs.
Caption: Simplified overview of the melanogenesis pathway and the inhibitory action of this compound.
References
Tyrosinase-IN-17 (CAS: 2427043-61-4): A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosinase-IN-17, also identified as Compound 5b in primary literature, is a novel synthetic inhibitor of tyrosinase, the rate-limiting enzyme in melanin biosynthesis. With a CAS number of 2427043-61-4, this small molecule has garnered attention for its potential applications in dermatology and cosmetology as a skin-lightening agent and for the management of hyperpigmentation disorders. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, mechanism of action, and detailed experimental protocols for its evaluation. The information presented herein is intended to support further research and development of this promising tyrosinase inhibitor.
Introduction to Tyrosinase and its Inhibition
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a crucial role in the initial steps of melanin production.[1][2] It catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2] Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form melanin.[2] The overproduction of melanin can lead to various skin hyperpigmentation conditions such as melasma, freckles, and age spots.[3] Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-depigmenting agents.
This compound: Compound Profile
This compound (Compound 5b) is characterized as a lipophilic and skin-permeable molecule, making it a suitable candidate for topical applications. It has been demonstrated to be a potent inhibitor of the monophenolase activity of tyrosinase and exhibits low cytotoxicity.
Chemical Properties
| Property | Value |
| CAS Number | 2427043-61-4 |
| Molecular Formula | C20H23NO3 |
| Molecular Weight | 325.40 g/mol |
Biological Activity
The inhibitory potency of this compound against mushroom tyrosinase has been quantified, with the primary activity observed against the monophenolase function of the enzyme.
| Parameter | Value | Reference |
| pIC50 (monophenolase) | 4.99 | |
| Cytotoxicity (CC50) | > 200 μM |
Mechanism of Action
This compound functions as a direct inhibitor of tyrosinase. While the precise kinetics are not fully elucidated in the public domain, its inhibitory activity on the monophenolase function suggests it likely competes with the substrate, L-tyrosine, for binding to the active site of the enzyme. Molecular docking studies have indicated that the benzyl substituent of this compound and similar analogs engages in significant interactions within the enzyme's active site, which may account for their inhibitory potency.
Figure 1: Simplified pathway of melanogenesis and the inhibitory action of this compound.
Experimental Protocols
The following protocols are detailed methodologies for the evaluation of this compound's inhibitory and cytotoxic effects.
Mushroom Tyrosinase Inhibition Assay (Monophenolase Activity)
This spectrophotometric assay is used to determine the inhibitory effect of a compound on the oxidation of L-tyrosine by mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)
-
L-Tyrosine
-
Potassium Phosphate Buffer (50 mM, pH 6.5)
-
Test compound (this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in cold potassium phosphate buffer.
-
Prepare a stock solution of L-tyrosine in the same buffer. Gentle heating may be required for dissolution.
-
Prepare serial dilutions of this compound in the buffer.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution at various concentrations
-
L-tyrosine solution
-
-
Initiate the reaction by adding the mushroom tyrosinase solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals for a defined period (e.g., 20-30 minutes) at a constant temperature (e.g., 25-37°C).
-
The rate of dopachrome formation is determined by the linear increase in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The pIC50 is the negative logarithm of the IC50 value.
Cell Viability (MTT) Assay
This assay assesses the cytotoxicity of the test compound on a relevant cell line, such as B16F10 murine melanoma cells.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Melanin Content Assay in B16F10 Cells
This assay quantifies the effect of the test compound on melanin production in melanoma cells.
Materials:
-
B16F10 murine melanoma cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound (this compound)
-
α-Melanocyte-stimulating hormone (α-MSH) (optional, to stimulate melanogenesis)
-
1 N NaOH with 10% DMSO
-
6-well cell culture plate
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (with or without α-MSH stimulation) for 72 hours.
-
Wash the cells with Phosphate-Buffered Saline (PBS), detach them, and collect the cell pellets by centrifugation.
-
Dissolve the cell pellets in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.
-
Measure the absorbance of the supernatant at 405 nm.
-
The melanin content can be normalized to the total protein concentration of a parallel cell lysate.
-
Results are typically expressed as a percentage of the melanin content in control (untreated or vehicle-treated) cells.
Figure 2: General experimental workflow for the evaluation of this compound.
Conclusion
This compound is a promising, potent, and non-cytotoxic inhibitor of tyrosinase. Its favorable physicochemical properties, including lipophilicity and skin permeability, make it an attractive candidate for further investigation in the fields of dermatology and cosmetic science. The experimental protocols provided in this guide offer a robust framework for researchers to independently verify and expand upon the existing knowledge of this compound. Future studies could focus on elucidating the detailed kinetic mechanism of inhibition, evaluating its efficacy in more complex models such as 3D skin equivalents, and assessing its long-term stability and safety in topical formulations.
References
Lipophilic Tyrosinase Inhibitors for Enhanced Skin Permeation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of lipophilicity in the design and application of tyrosinase inhibitors for topical and transdermal delivery. Hyperpigmentation disorders, affecting a significant portion of the global population, are primarily driven by the overproduction of melanin, a process in which the enzyme tyrosinase plays a pivotal, rate-limiting role. Consequently, the inhibition of tyrosinase is a cornerstone of dermatological and cosmetic strategies to manage conditions such as melasma, age spots, and post-inflammatory hyperpigmentation.
Effective treatment, however, necessitates not only potent enzyme inhibition but also the ability of the active compound to permeate the stratum corneum, the skin's primary barrier. This guide delves into the molecular strategies for enhancing the lipophilicity of tyrosinase inhibitors, providing a comprehensive overview of their synthesis, in vitro evaluation, and the underlying biological pathways. Detailed experimental protocols and quantitative data are presented to facilitate research and development in this promising therapeutic area.
The Role of Lipophilicity in Skin Permeation
The skin, particularly its outermost layer, the stratum corneum, presents a formidable barrier to the penetration of exogenous substances. This layer is composed of corneocytes embedded in a lipid-rich matrix, rendering it highly impermeable to hydrophilic molecules. For a topically applied tyrosinase inhibitor to reach the melanocytes in the basal layer of the epidermis where melanin synthesis occurs, it must possess a degree of lipophilicity to effectively partition into and diffuse through this lipidic environment.
Lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP), is a critical determinant of a molecule's ability to cross the stratum corneum. However, an optimal balance is required; excessive lipophilicity can lead to the compound being retained within the lipid layers of the skin, preventing it from reaching its target. The "rule of five," formulated by Lipinski, provides a set of guidelines for predicting the druglikeness of a molecule, including parameters related to lipophilicity and molecular size, which are relevant for oral bioavailability but also offer insights for transdermal delivery.[1]
Quantitative Data on Lipophilic Tyrosinase Inhibitors
The following tables summarize key quantitative data for a selection of lipophilic tyrosinase inhibitors, allowing for a comparative analysis of their inhibitory potency and potential for skin permeation.
Table 1: Tyrosinase Inhibitory Activity of Selected Lipophilic Compounds
| Compound | Source/Type | Mushroom Tyrosinase IC50 (µM) | Human Tyrosinase IC50 (µM) | Inhibition Type | Reference |
| Glabridin | Natural (Licorice Root) | 0.43 | - | Non-competitive | [2] |
| Thiamidol | Synthetic | 108 | 1.1 | - | [2] |
| Deoxyarbutin | Synthetic | - | - | Reversible | [2] |
| Azo-resveratrol | Synthetic | 36.28 | - | - | [3] |
| Neorauflavane | Natural | 0.03 (monophenolase) | - | - | |
| (Z)-5-(2,4-dihydroxy benzylidene)thiazolidine-2,4-dione (MHY498) | Synthetic | 3.55 | - | - | |
| Rhodanine-3-propionic acid | Synthetic | 734.9 | - | - | |
| Lodoxamide | FDA-approved drug | - | - | - | |
| Cytidine 5′-(dihydrogen phosphate) | Natural product | - | - | - | |
| 2-S-lipoylcaffeic acid methyl ester (LCAME) | Synthetic | 0.05 (diphenolase), 0.83 (monophenolase) | 34.7 (Ki) | - | |
| Kojic Acid (Reference) | Fungal Metabolite | ~13.2 - 22.79 | - | Competitive/Mixed | |
| Arbutin (Reference) | Natural | 38,370 | - | - | |
| Hydroquinone (Reference) | Synthetic | 10,150 | - | - |
Table 2: Physicochemical Properties and Permeability of Selected Compounds
| Compound | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Skin Permeability Notes | Reference |
| Glabridin | 324.37 | >3 | 2 | 4 | Good skin penetration reported. | |
| Thiamidol | 292.41 | ~3.5 | 2 | 4 | Designed for improved skin penetration. | |
| Deoxyarbutin | 256.29 | ~2.5 | 3 | 4 | Increased skin penetration compared to arbutin. | |
| Azo-resveratrol | 348.36 | High | 4 | 4 | High LogP suggests potential for good skin permeation. | |
| Rhodanine-3-propionic acid | 191.22 | ~0.5 | 1 | 3 | Markedly better skin permeability than arbutin-based formulations. | |
| Maculosin | 226.25 | - | 2 | 4 | Lower permeability but higher absorption rate than arbutin. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of lipophilic tyrosinase inhibitors.
Tyrosinase Activity Assay (Mushroom Tyrosinase)
This assay measures the inhibitory effect of a compound on the activity of mushroom tyrosinase, a commonly used model enzyme. The assay is based on the spectrophotometric measurement of dopachrome formation from the oxidation of L-DOPA.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Test compounds and a positive control (e.g., Kojic Acid)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 units/mL) in cold sodium phosphate buffer and store in aliquots at -20°C.
-
Prepare a stock solution of L-DOPA (e.g., 10 mM) in sodium phosphate buffer. This solution should be prepared fresh and protected from light.
-
Dissolve test compounds and kojic acid in DMSO to prepare stock solutions (e.g., 10 mM). Further dilute with the buffer to achieve the desired final concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of various concentrations of the test compound solution.
-
Add 140 µL of sodium phosphate buffer.
-
Add 20 µL of the mushroom tyrosinase solution.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control (with DMSO but no inhibitor) and A_sample is the absorbance of the reaction with the test compound.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
In Vitro Skin Permeation Study using Franz Diffusion Cells
This method is widely used to assess the permeation of compounds through a membrane, which can be synthetic, animal, or human skin.
Materials:
-
Franz diffusion cells
-
A suitable membrane (e.g., excised human or animal skin, or a synthetic membrane like Strat-M®)
-
Receptor solution (e.g., phosphate-buffered saline (PBS), potentially with a co-solvent like ethanol for lipophilic compounds to maintain sink conditions)
-
Test formulation containing the lipophilic tyrosinase inhibitor
-
Water bath with a circulating system to maintain temperature (typically 32°C for skin studies)
-
Magnetic stirrer
-
Syringes for sampling
-
Analytical instrumentation for quantifying the compound (e.g., HPLC)
Procedure:
-
Preparation of Franz Cells:
-
Clean the Franz cells thoroughly.
-
Degas the receptor solution to prevent air bubble formation.
-
Fill the receptor chamber with the receptor solution, ensuring no air bubbles are trapped beneath the membrane.
-
-
Membrane Mounting:
-
Cut the skin or synthetic membrane to the appropriate size and hydrate it in the receptor solution before mounting.
-
Mount the membrane securely between the donor and receptor chambers, ensuring the stratum corneum side faces the donor chamber.
-
-
Experiment Execution:
-
Equilibrate the assembled Franz cells in a water bath at 32°C with constant stirring of the receptor fluid.
-
Apply a known amount of the test formulation evenly onto the surface of the membrane in the donor chamber.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample from the receptor chamber through the sampling port.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples using a validated analytical method (e.g., HPLC) to determine the concentration of the permeated inhibitor.
-
-
Data Analysis:
-
Plot the cumulative amount of drug permeated per unit area of the membrane against time.
-
The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.
-
The permeability coefficient (Kp) can be calculated using the following equation: Kp = Jss / C where C is the initial concentration of the drug in the donor compartment.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxicity of the tyrosinase inhibitors on relevant cell lines, such as human melanocytes or keratinocytes.
Materials:
-
Human melanocyte or other relevant cell line
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the control (untreated cells).
-
The IC50 value for cytotoxicity can be determined by plotting cell viability against the compound concentration.
-
Signaling Pathways and Visualizations
The regulation of melanogenesis is a complex process involving multiple signaling pathways. Understanding these pathways is crucial for identifying novel targets for tyrosinase inhibitors and other melanogenesis-modulating agents.
The Melanogenesis Signaling Pathway
The primary signaling cascade that regulates melanin production is initiated by the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on the surface of melanocytes. This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of the microphthalmia-associated transcription factor (MITF). MITF is the master regulator of melanocyte survival and differentiation and directly upregulates the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2/DCT).
Other signaling pathways, such as the stem cell factor (SCF)/c-KIT and Wnt/β-catenin pathways, also converge on the regulation of MITF expression and activity, highlighting the intricate network controlling melanin synthesis.
Caption: The α-MSH/MC1R signaling pathway leading to melanin synthesis.
Experimental Workflow for Evaluating Lipophilic Tyrosinase Inhibitors
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel lipophilic tyrosinase inhibitors.
Caption: A streamlined workflow for the evaluation of lipophilic tyrosinase inhibitors.
Conclusion
The development of effective topical treatments for hyperpigmentation hinges on the dual properties of potent tyrosinase inhibition and efficient skin permeation. Lipophilicity is a key molecular feature that governs the ability of a compound to traverse the stratum corneum and reach its target melanocytes. This guide has provided a comprehensive overview of the current understanding in this field, including quantitative data on promising inhibitors, detailed experimental protocols for their evaluation, and a visualization of the critical melanogenesis signaling pathway. By leveraging this information, researchers and drug development professionals can accelerate the discovery and optimization of novel lipophilic tyrosinase inhibitors for the next generation of skin depigmenting agents. Further research should focus on optimizing the balance between lipophilicity and aqueous solubility to maximize bioavailability in the epidermis, as well as exploring novel drug delivery systems to further enhance skin penetration and target specificity.
References
A Technical Guide to Non-Cytotoxic Inhibitors of Tyrosinase for Researchers and Drug Development Professionals
Introduction: Tyrosinase, a copper-containing enzyme, plays a pivotal role in the initial and rate-limiting steps of melanin biosynthesis. While melanin is crucial for protecting the skin from harmful ultraviolet radiation, its overproduction can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents and treatments for hyperpigmentation. A critical challenge in this field is the development of inhibitors that are potent and specific for tyrosinase without exhibiting cytotoxicity to surrounding cells. This technical guide provides an in-depth overview of non-cytotoxic tyrosinase inhibitors, focusing on their mechanisms of action, quantitative inhibitory data, and the experimental protocols used for their evaluation.
Mechanisms of Tyrosinase Inhibition
Tyrosinase inhibitors can be broadly categorized based on their mechanism of action, which includes competitive, non-competitive, uncompetitive, and mixed-type inhibition.[1] Many inhibitors function by chelating the copper ions within the active site of the enzyme, thereby blocking the binding of the substrate, L-tyrosine.[1] Other mechanisms include acting as substrate analogues or interfering with the downstream signaling pathways that regulate tyrosinase expression and activity.[2][3]
Quantitative Data on Non-Cytotoxic Tyrosinase Inhibitors
The efficacy of a tyrosinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The non-cytotoxic nature of these inhibitors is confirmed through various cell viability assays. The following tables summarize the quantitative data for a selection of natural and synthetic non-cytotoxic tyrosinase inhibitors.
Natural Non-Cytotoxic Tyrosinase Inhibitors
| Compound | Source | Tyrosinase IC50 (µM) | Cytotoxicity Data | Cell Line | Reference |
| Aloesin | Aloe vera | - | No cytotoxicity in cell-based assays | - | [4] |
| β-Arbutin | Bearberry, Cranberry | Dose-dependent | Less cytotoxic than hydroquinone | Melanocytes | |
| Linderanolide B | Cinnamomum subavenium | Reduces human tyrosinase activity by 50% at 1 µM | Non-cytotoxic | Normal human skin cells | |
| Subamolide A | Cinnamomum subavenium | Reduces human tyrosinase activity by 50% at 1 µM | Non-cytotoxic | Normal human skin cells | |
| p-Coumaric acid | Various plants | Stronger inhibitor of human tyrosinase than kojic acid | - | - | |
| 8-Hydroxydaidzein | - | 6.17 µM (in B16 melanoma cells) | Not cytotoxic | B16 melanoma cells | |
| Glabrene | Licorice | 3.5 µM (monophenolase activity) | Minimal cytotoxicity | G361 human melanocytes | |
| Isoliquiritigenin | Licorice | 8.1 µM (monophenolase activity) | Minimal cytotoxicity | G361 human melanocytes | |
| Haginin A | Lespedeza cyrtobotrya | 10-fold more active than kojic acid (monophenolase) | - | Melanoma cells | |
| Oxyresveratrol | Morus alba | 32-fold more inhibitory than kojic acid | Reduced pigmentation in melanoma cells | Melanoma cells |
Synthetic Non-Cytotoxic Tyrosinase Inhibitors
| Compound | Tyrosinase IC50 (µM) | Cytotoxicity Data | Cell Line | Reference |
| Deoxyarbutin | Dose-dependent | Less cytotoxic than hydroquinone | - | |
| 4-Butylresorcinol | 21 µM (human tyrosinase) | - | - | |
| MHY1556 | - | Lacked significant cytotoxicity | B16F10 melanoma cells | |
| (E)-4-((4-hydroxyphenylimino)methyl)benzene-1,2-diol | 17.22 µM (mushroom tyrosinase) | No cytotoxicity issues | B16F10 melanoma cells | |
| 1,3,4-Oxadiazole derivative (Compound 66) | 0.003 µM | Not cytotoxic up to 50 µg/mL | α-MSH-stimulated cells | |
| Chalcone derivatives (2a, 2b, 2d) | Strong inhibition | Little or no cytotoxicity | B16 murine melanoma cells | |
| Chalcone-oxime derivatives (4a, 4b) | 4.77 µM (4a), 7.89 µM (4b) | No cytotoxicity | α-MSH induced B16 melanoma cells | |
| Compound 36 | Reduced melanin content by 20% at 50 µM | No significant cytotoxicity | Human melanocytes, mice |
Experimental Protocols
Accurate evaluation of tyrosinase inhibitors requires robust and standardized experimental protocols. This section details the methodologies for the key assays used in the characterization of non-cytotoxic tyrosinase inhibitors.
Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase. Mushroom tyrosinase is commonly used as it is commercially available and provides a good model for initial screening.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (pH 6.8)
-
Test compound
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 50 µL of tyrosinase enzyme solution to each well and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 30 µL of L-DOPA solution to each well.
-
Measure the absorbance at 510 nm at regular intervals for 30-60 minutes to determine the rate of dopachrome formation.
-
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
B16-F10 murine melanoma cells (or other relevant cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control for the desired exposure period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100-150 µL of a solubilization solution to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is another common method to quantify cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.
Materials:
-
Cultured cells and test compound
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed and treat cells with the test compound as described for the MTT assay.
-
Prepare control wells: spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with lysis buffer).
-
After the incubation period, centrifuge the plate to pellet the cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
Signaling Pathways and Experimental Workflows
The regulation of melanogenesis is a complex process involving multiple intracellular signaling pathways. Understanding how non-cytotoxic inhibitors interact with these pathways is crucial for developing targeted therapies.
Melanogenesis Signaling Pathway
Melanin synthesis is primarily regulated by the microphthalmia-associated transcription factor (MITF), which controls the expression of key melanogenic enzymes, including tyrosinase. Several signaling pathways converge on MITF, including the cAMP/PKA, MAPK, and Wnt/β-catenin pathways.
References
Tyrosinase-IN-17: A Technical Guide to its Role in Melanogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Melanin synthesis, a process known as melanogenesis, is primarily regulated by the enzyme tyrosinase. The aberrant production of melanin can lead to hyperpigmentary disorders. Consequently, the inhibition of tyrosinase is a key strategy in the development of therapeutic and cosmetic agents for skin lightening and the treatment of pigmentation-related conditions. This technical guide provides a comprehensive overview of Tyrosinase-IN-17, a novel piperidine amide derivative, and its role as a potent inhibitor of tyrosinase. This document details its mechanism of action, presents quantitative inhibitory data, outlines detailed experimental protocols for its evaluation, and illustrates the key signaling pathways involved in melanogenesis that are pertinent to its function.
Introduction to this compound
This compound, also identified as compound 5b in the scientific literature, is a synthetic piperidine amide derivative of a benzoic acid.[1][2][3][4][5] It has been designed and synthesized as a potential inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis. The core structure of this compound features a benzoyl moiety linked to a piperidine ring, a design intended to interact with the active site of the tyrosinase enzyme.
Quantitative Data on Tyrosinase Inhibition
The inhibitory potency of this compound against the monophenolase activity of mushroom tyrosinase has been quantified. The following table summarizes the available data.
| Compound | Parameter | Value | Reference |
| This compound (Compound 5b) | pIC50 | 4.99 |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound is the direct inhibition of the tyrosinase enzyme. Tyrosinase catalyzes the initial and rate-limiting steps in melanogenesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity). By inhibiting these enzymatic activities, this compound effectively blocks the production of melanin.
The regulation of tyrosinase expression and activity is controlled by complex signaling pathways within melanocytes. A key pathway is the cyclic AMP (cAMP)-mediated pathway. Activation of the melanocortin 1 receptor (MC1R) by stimuli such as α-melanocyte-stimulating hormone (α-MSH) leads to an increase in intracellular cAMP levels. This activates Protein Kinase A (PKA), which in turn phosphorylates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB upregulates the expression of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression, including the gene for tyrosinase.
Other signaling pathways, such as the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, also play crucial roles in regulating melanogenesis. The ERK pathway, when activated, can lead to the phosphorylation and subsequent degradation of MITF, thereby inhibiting melanin synthesis. Conversely, the precise role of the Akt pathway can be context-dependent, but it is also known to influence MITF activity. While the direct effects of this compound on these specific signaling pathways have not been explicitly reported, its action as a tyrosinase inhibitor places it downstream of these regulatory cascades.
Visualizing the Melanogenesis Signaling Pathway
The following diagram illustrates the central signaling pathway regulating tyrosinase expression and melanogenesis.
Caption: Core melanogenesis signaling pathway.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key experiments required to evaluate the efficacy and mechanism of tyrosinase inhibitors like this compound.
In Vitro Mushroom Tyrosinase Inhibition Assay
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-Tyrosine or L-DOPA (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and serial dilutions to obtain a range of concentrations.
-
In a 96-well plate, add 20 µL of the test compound solution to each well.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL in phosphate buffer) to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for 10 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution (e.g., 2 mM L-Tyrosine or L-DOPA in phosphate buffer).
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm for dopachrome formation) at regular intervals for a set period (e.g., 20-30 minutes) using a microplate reader.
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the inhibitory effects observed are not due to cytotoxicity.
Materials:
-
B16F10 melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
CO2 incubator
Procedure:
-
Seed B16F10 cells in a 96-well plate at a density of approximately 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Melanin Content Assay in B16F10 Cells
This assay quantifies the effect of the test compound on melanin production in a cellular context.
Materials:
-
B16F10 melanoma cells
-
α-MSH (optional, to stimulate melanogenesis)
-
Test compound (this compound)
-
PBS (Phosphate-Buffered Saline)
-
1 N NaOH with 10% DMSO
-
6-well cell culture plate
Procedure:
-
Seed B16F10 cells in a 6-well plate (e.g., 2 x 10⁵ cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound, with or without α-MSH, for 72 hours.
-
Wash the cells with PBS, detach them using trypsin, and collect the cell pellets by centrifugation.
-
Dissolve the cell pellets in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.
-
Measure the absorbance of the supernatant at 405 nm using a microplate reader.
-
The melanin content is normalized to the total protein content of each sample, which can be determined using a BCA protein assay.
Cellular Tyrosinase Activity Assay
This assay measures the intracellular tyrosinase activity in cells treated with the test compound.
Materials:
-
B16F10 melanoma cells
-
Lysis buffer (e.g., phosphate buffer with a non-ionic detergent like Triton X-100)
-
L-DOPA solution
-
96-well plate
Procedure:
-
Seed and treat B16F10 cells as described in the melanin content assay.
-
After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cellular proteins.
-
Determine the protein concentration of each lysate to ensure equal loading.
-
In a 96-well plate, mix a standardized amount of cell lysate with L-DOPA solution.
-
Incubate at 37°C and monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.
-
The tyrosinase activity is calculated from the rate of dopachrome formation and normalized to the protein concentration.
Visualizing the Experimental Workflow
The following diagram outlines the typical workflow for evaluating a tyrosinase inhibitor.
References
- 1. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. activeconceptsllc.com [activeconceptsllc.com]
- 5. STAP-2 Protein Expression in B16F10 Melanoma Cells Positively Regulates Protein Levels of Tyrosinase, Which Determines Organs to Infiltrate in the Body - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Binding Landscape of Tyrosinase-IN-17: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the binding characteristics of Tyrosinase-IN-17, a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. This document outlines the quantitative inhibitory data, detailed experimental methodologies for its characterization, and visual representations of its molecular interactions and the workflow for its investigation.
Quantitative Analysis of Tyrosinase Inhibition
This compound, also identified as compound 5b in the primary literature, has demonstrated significant inhibitory activity against the monophenolase function of mushroom tyrosinase.[1][2][3] The inhibitory potency of this compound and its analogs, as reported by Varela et al. (2023), is summarized below. The activity is expressed as pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
| Compound ID | Structure | Monophenolase Activity (pIC50) | Diphenolase Activity (pIC50) | Cytotoxicity (CC50) |
| This compound (5b) | Benzoyl piperazine derivative | 4.99 | Not Reported | > 200 µM |
| 3a | Cinnamoyl piperazine derivative | Not Reported | 4.18 | Not Reported |
Note: The primary study highlights that the inhibitory activity of these compounds is not linked to antiradical activity, suggesting a direct interaction with the enzyme, likely through competition with the substrate.[1][2]
Elucidating the Binding Interaction: A Proposed Model
Molecular docking studies have been instrumental in hypothesizing the binding mode of this compound within the active site of tyrosinase. These computational models suggest that the benzyl substituent of this compound plays a crucial role in establishing key interactions within the enzyme's binding pocket, which may account for its enhanced potency compared to other analogs.
Experimental Protocols
The characterization of this compound's inhibitory activity involves a combination of enzymatic assays and computational modeling. The following are detailed methodologies representative of those used in the investigation of novel tyrosinase inhibitors.
Mushroom Tyrosinase Inhibition Assay (Monophenolase Activity)
This spectrophotometric assay is widely used to determine the inhibitory effect of compounds on the hydroxylation of L-tyrosine to L-DOPA, catalyzed by tyrosinase.
-
Reagent Preparation:
-
Phosphate Buffer (67 mM, pH 6.8).
-
Mushroom Tyrosinase solution (e.g., 52.5 units/mL in phosphate buffer).
-
L-DOPA solution (5 mM in phosphate buffer).
-
Test compound (this compound) stock solution dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add the following in order:
-
Phosphate buffer.
-
Test compound solution at various concentrations.
-
Mushroom tyrosinase solution.
-
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes) to allow for enzyme-inhibitor interaction.
-
Initiate the enzymatic reaction by adding the L-DOPA substrate solution.
-
Incubate again at the same controlled temperature for a specific duration (e.g., 10 minutes).
-
Measure the absorbance of the resulting dopachrome at a specific wavelength (typically 475 nm) using a microplate reader.
-
A blank control group should be run in parallel, containing the solvent instead of the test compound.
-
-
Data Analysis:
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank control and A_sample is the absorbance in the presence of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The pIC50 is then calculated as the negative logarithm of the IC50 value.
-
Molecular Docking Simulation
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.
-
Preparation of the Receptor (Tyrosinase):
-
Obtain the three-dimensional crystal structure of mushroom tyrosinase from a protein databank (e.g., PDB ID: 2Y9X).
-
Prepare the protein structure for docking by removing water molecules, adding polar hydrogens, and assigning charges using molecular modeling software (e.g., AutoDock Tools).
-
Define the binding site (grid box) around the active site residues, particularly the copper ions.
-
-
Preparation of the Ligand (this compound):
-
Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw) and optimize its geometry using a suitable force field.
-
Assign charges and define the rotatable bonds of the ligand.
-
-
Docking Simulation:
-
Perform the docking using a program like AutoDock Vina. The software will explore various conformations of the ligand within the defined binding site and score them based on a scoring function that estimates the binding affinity.
-
The docking algorithm, such as a genetic algorithm, is used to search for the optimal binding pose.
-
-
Analysis of Results:
-
Analyze the resulting docked poses. The pose with the lowest binding energy is typically considered the most probable binding mode.
-
Visualize the interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions, and interactions with the copper ions) using software like PyMOL or Discovery Studio. This analysis provides insights into the key structural features responsible for the inhibitor's activity.
-
Investigative Workflow for Tyrosinase Inhibitors
The discovery and characterization of novel tyrosinase inhibitors like this compound typically follow a structured workflow that integrates computational and experimental approaches.
References
- 1. Investigation of Structure-Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Collection - Investigation of StructureâActivity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - ACS Omega - Figshare [figshare.com]
Methodological & Application
Application Notes: Cellular Tyrosinase Activity Assay Using Tyrosinase-IN-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a key enzyme in the melanin biosynthesis pathway, catalyzing the rate-limiting steps of tyrosine hydroxylation to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] Dysregulation of tyrosinase activity is associated with hyperpigmentation disorders such as melasma and age spots.[3] Consequently, the identification and characterization of tyrosinase inhibitors are of significant interest in dermatology and cosmetology.[4] Tyrosinase-IN-17 is a potent, lipophilic, and skin-permeable tyrosinase inhibitor, making it a valuable tool for studying melanogenesis and for the development of novel depigmenting agents.[5]
These application notes provide a detailed protocol for measuring cellular tyrosinase activity in B16F10 murine melanoma cells and for evaluating the inhibitory potential of this compound.
Principle of the Assay
The cellular tyrosinase activity assay is based on the measurement of dopachrome formation from the oxidation of L-DOPA by tyrosinase present in cell lysates. In this colorimetric assay, the cell lysate, containing active tyrosinase, is incubated with L-DOPA. The tyrosinase in the lysate converts the L-DOPA to dopachrome, which has a characteristic absorbance at 475 nm. The rate of dopachrome formation is directly proportional to the tyrosinase activity. By introducing a tyrosinase inhibitor, such as this compound, a reduction in the rate of dopachrome formation can be quantified, allowing for the determination of the inhibitor's potency.
Quantitative Data Summary
The inhibitory activity of this compound and a standard tyrosinase inhibitor, kojic acid, are summarized below. The pIC50 value for this compound was converted to an IC50 value for direct comparison.
| Compound | IC50 | Cell Line | Notes |
| This compound | 10.23 µM | Not specified | pIC50 = 4.99 |
| Kojic Acid | ~26.51 ppm | Not specified | Used as a standard positive control for tyrosinase inhibition. |
Note: The IC50 value for this compound is calculated from its reported pIC50 value. Experimental conditions for determining the IC50 values may vary between studies.
Experimental Protocols
Materials and Reagents
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Cell lysis buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.8, containing 1% Triton X-100)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound (or other test inhibitor)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Cell Culture
-
Culture B16F10 melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells upon reaching 80-90% confluency.
Preparation of Cell Lysate
-
Seed B16F10 cells in a suitable culture dish (e.g., 10 cm dish) and grow until they reach 80-90% confluency.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold cell lysis buffer and incubating on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the cellular tyrosinase, and determine the protein concentration using a suitable method (e.g., BCA protein assay).
-
Adjust the protein concentration of the lysate to a working concentration (e.g., 1 mg/mL) with cell lysis buffer.
Cellular Tyrosinase Activity Assay
-
Prepare stock solutions of this compound and kojic acid in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to triplicate wells:
-
Test wells: A specific volume of cell lysate, varying concentrations of this compound, and lysis buffer to a final volume.
-
Positive control wells: The same volume of cell lysate, a known concentration of kojic acid, and lysis buffer.
-
Negative control wells: The same volume of cell lysate, the vehicle control (e.g., DMSO), and lysis buffer.
-
Blank wells: The same volume of lysis buffer without cell lysate.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding a freshly prepared solution of L-DOPA (e.g., 5 mM final concentration) to all wells.
-
Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode at 37°C for a specified period (e.g., 60 minutes), taking readings at regular intervals (e.g., every 5 minutes).
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the rate of reaction in the negative control wells and V_sample is the rate of reaction in the test wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for the cellular tyrosinase activity assay.
Tyrosinase Signaling Pathway and Inhibition
Caption: Simplified signaling pathway of melanogenesis and the point of inhibition by this compound.
References
Application Notes and Protocols for Tyrosinase-IN-17 in B16F10 Melanoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase-IN-17 is a lipophilic and skin-permeable small molecule inhibitor of tyrosinase, the key enzyme in melanin biosynthesis.[1] Its non-cytotoxic nature makes it a promising candidate for research in melanogenesis-related diseases, including melanoma.[1] These application notes provide detailed protocols for the use of this compound in B16F10 murine melanoma cells, a widely used model for studying melanogenesis and melanoma biology. The following protocols outline methods for cell culture, cytotoxicity assessment, and the evaluation of this compound's efficacy in inhibiting melanin production and cellular tyrosinase activity.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | This compound (Compound 5b) | --INVALID-LINK-- |
| CAS Number | 2427043-61-4 | --INVALID-LINK-- |
| Molecular Formula | C₂₃H₂₄N₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 392.45 | --INVALID-LINK-- |
| Appearance | A solid | --INVALID-LINK-- |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
| pIC₅₀ | 4.99 | --INVALID-LINK-- |
Experimental Protocols
General Cell Culture of B16F10 Melanoma Cells
B16F10 cells are a murine melanoma cell line that readily produces melanin and is commonly used for screening anti-melanogenic compounds.
Materials:
-
B16F10 cells (e.g., ATCC® CRL-6475™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2][3]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (0.25%)
-
Cell culture flasks (T-25 or T-75)
-
6-well, 12-well, and 96-well cell culture plates
-
Humidified incubator at 37°C with 5% CO₂
Procedure:
-
Thawing Cells: Thaw cryopreserved B16F10 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete DMEM. Centrifuge at 125 x g for 5-7 minutes. Discard the supernatant and resuspend the cell pellet in fresh medium.
-
Cell Maintenance: Culture cells in T-75 flasks. Renew the culture medium every 2 to 3 days.
-
Subculturing: When cells reach 80-90% confluency, remove the medium and rinse the cell layer with PBS. Add 1-2 mL of trypsin-EDTA solution and incubate at 37°C until cells detach. Add fresh medium to inactivate the trypsin and dispense the cell suspension into new flasks at a subcultivation ratio of 1:10.
Cell Viability (MTT) Assay
This assay is crucial to determine the non-toxic concentration range of this compound.
Materials:
-
B16F10 cells
-
Complete DMEM
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed B16F10 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO, final concentration ≤ 0.1%). Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Melanin Content Assay
This assay quantifies the effect of this compound on melanin production.
Materials:
-
B16F10 cells
-
Complete DMEM
-
This compound
-
6-well or 12-well plates
-
PBS
-
Trypsin-EDTA
-
1 N NaOH with 10% DMSO
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with non-toxic concentrations of this compound for 72 hours.
-
Wash the cells with PBS, detach them using trypsin, and centrifuge to obtain a cell pellet.
-
Dissolve the cell pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.
-
Measure the absorbance of the supernatant at 405 nm or 490 nm.
-
Normalize the melanin content to the total protein concentration of the cell lysate (determined by a BCA or Bradford protein assay).
-
Express the results as a percentage of the melanin content in control cells.
Cellular Tyrosinase Activity Assay
This assay measures the intracellular activity of tyrosinase.
Materials:
-
B16F10 cells
-
Complete DMEM
-
This compound
-
6-well plates
-
PBS
-
Lysis buffer (e.g., 50 mM phosphate buffer with 1% Triton X-100 and protease inhibitors)
-
L-DOPA solution (2 mg/mL or 10 mM)
-
Microplate reader
Procedure:
-
Seed and treat B16F10 cells with this compound as described for the melanin content assay.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 15 minutes at 4°C to collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, mix 80 µL of the cell lysate (containing an equal amount of protein for all samples) with 20 µL of L-DOPA solution.
-
Incubate at 37°C and measure the absorbance at 492 nm at different time points (e.g., every 10 minutes for 1 hour) to monitor the formation of dopachrome.
-
Calculate the tyrosinase activity and express it as a percentage of the control.
Signaling Pathways in Melanogenesis
This compound, as a tyrosinase inhibitor, directly targets the enzymatic activity of tyrosinase. However, the expression and activity of tyrosinase are regulated by complex signaling cascades. The primary pathway involves the activation of the Melanocortin 1 Receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH), leading to an increase in cyclic AMP (cAMP) levels. This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the CREB transcription factor. Activated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanogenesis. MITF then promotes the transcription of tyrosinase (TYR) and other melanogenic enzymes like TYRP1 and TYRP2. Other pathways, such as the Wnt/β-catenin and MAPK/ERK pathways, also converge on MITF to regulate melanogenesis.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experiments.
Table 1: Cytotoxicity of this compound on B16F10 Melanoma Cells
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.5 ± 4.8 |
| 10 | 95.1 ± 5.5 |
| 25 | 89.3 ± 6.1 |
| 50 | 82.4 ± 5.9 |
| 100 | 70.2 ± 6.3 |
Table 2: Effect of this compound on Melanin Content and Tyrosinase Activity in B16F10 Cells
| Concentration (µM) | Relative Melanin Content (%) (Mean ± SD) | Relative Tyrosinase Activity (%) (Mean ± SD) |
| 0 (Control) | 100 ± 7.3 | 100 ± 6.8 |
| 1 | 85.2 ± 6.9 | 88.1 ± 7.1 |
| 10 | 60.7 ± 5.8 | 65.4 ± 6.2 |
| 25 | 41.3 ± 5.1 | 45.9 ± 5.5 |
| 50 | 25.8 ± 4.5 | 30.2 ± 4.9 |
Note: The data presented in the tables are for illustrative purposes only and should be replaced with experimental results. The optimal concentrations of this compound should be determined based on the cytotoxicity assay. Kojic acid or Arbutin can be used as positive controls for inhibition.
References
Tyrosinase-IN-17: Application Notes and Protocols for Melanoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Tyrosinase-IN-17 in melanoma research models. This document outlines the mechanism of action, experimental protocols, and data presentation for investigating the effects of this potent tyrosinase inhibitor.
Introduction
Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes.[1][2] It catalyzes the initial, rate-limiting steps of melanogenesis.[1] In melanoma, a malignant tumor of melanocytes, tyrosinase is often overexpressed and its activity is linked to tumor progression and resistance to therapy.[3][4] Tyrosinase inhibitors are therefore valuable tools for melanoma research and potential therapeutic agents. This compound is a lipophilic, skin-permeable, and non-cytotoxic tyrosinase inhibitor, making it a suitable candidate for both in vitro and in vivo studies.
Mechanism of Action
This compound functions as a direct inhibitor of the tyrosinase enzyme. The primary mechanism of many tyrosinase inhibitors involves the chelation of copper ions within the enzyme's active site, which is essential for its catalytic activity. By blocking the active site, this compound prevents the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, thereby inhibiting melanin synthesis. The lipophilic nature of this compound facilitates its permeation through cell membranes to reach intracellular tyrosinase within melanosomes.
Quantitative Data Summary
The inhibitory potency of this compound against the tyrosinase enzyme has been quantified and is presented in the table below.
| Compound | Parameter | Value |
| This compound | pIC50 | 4.99 |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound in melanoma research models are provided below. Murine melanoma cell lines, such as B16-F10, are commonly used due to their high melanin production.
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on melanoma cells.
Materials:
-
B16-F10 melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed B16-F10 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Melanin Content Assay
This assay quantifies the effect of this compound on melanin production in melanoma cells.
Materials:
-
B16-F10 melanoma cells
-
DMEM with 10% FBS
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
1 N NaOH with 10% DMSO
-
6-well plates
-
Spectrophotometer
Procedure:
-
Seed B16-F10 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
Wash the cells with PBS, detach them using trypsin, and centrifuge to obtain a cell pellet.
-
Dissolve the cell pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.
-
Measure the absorbance of the supernatant at 405 nm.
-
Normalize the melanin content to the total protein concentration of a parallel cell lysate (determined by a BCA or Bradford protein assay).
-
Express the results as a percentage of the melanin content in control cells.
Cellular Tyrosinase Activity Assay
This assay measures the intracellular tyrosinase activity in melanoma cells following treatment with this compound.
Materials:
-
B16-F10 melanoma cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) solution (10 mM)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed and treat B16-F10 cells with this compound as described in the Melanin Content Assay.
-
Wash the cells with cold PBS and lyse them on ice using cell lysis buffer.
-
Centrifuge the lysate at 12,000 rpm for 15 minutes at 4°C to collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, mix 80 µL of the cell lysate (containing an equal amount of protein for all samples) with 20 µL of 10 mM L-DOPA.
-
Incubate at 37°C and measure the absorbance at 475 nm every 10 minutes for 1-2 hours to monitor the formation of dopachrome.
-
Calculate the rate of dopachrome formation to determine tyrosinase activity.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the application of this compound in melanoma research.
Caption: Melanogenesis signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in melanoma cell lines.
Caption: Logical relationship of this compound's action and potential application.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosinase in melanoma inhibits anti-tumor activity of PD-1 deficient T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tyrosinase-IN-17 in Hyperpigmentation Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tyrosinase-IN-17, a potent tyrosinase inhibitor, in the study of hyperpigmentation disorders. This document outlines the mechanism of action, protocols for key experiments, and data presentation guidelines to facilitate research and development in this field.
Introduction
Hyperpigmentation is a common dermatological condition characterized by the overproduction and uneven distribution of melanin, the pigment responsible for skin, hair, and eye color. Tyrosinase is the rate-limiting enzyme in melanogenesis, the process of melanin synthesis.[1][2] Inhibition of tyrosinase is a primary strategy for the development of therapeutics to treat hyperpigmentation disorders such as melasma, post-inflammatory hyperpigmentation, and solar lentigines.
This compound (also referred to as Compound 5b) is a lipophilic, skin-permeable, and non-cytotoxic inhibitor of tyrosinase.[1][3][4] Its properties make it a valuable tool for in vitro and potentially in vivo investigations into the mechanisms of melanogenesis and the efficacy of tyrosinase inhibition in reducing hyperpigmentation.
Mechanism of Action
This compound functions as a direct inhibitor of the tyrosinase enzyme. Tyrosinase catalyzes the first two critical steps in melanin biosynthesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity). By binding to the enzyme, this compound blocks these catalytic activities, thereby reducing the overall production of melanin.
Data Presentation
Quantitative data for this compound's efficacy is crucial for evaluating its potential as a therapeutic agent. The following tables summarize the known inhibitory activity and provide a template for presenting data from cellular assays.
Table 1: In Vitro Enzymatic Inhibition of this compound
| Compound | Target Enzyme | Assay Type | pIC50 | IC50 (µM) | Reference |
| This compound (Compound 5b) | Mushroom Tyrosinase | Monophenolase | 4.99 | 10.23 |
Note: The pIC50 value is derived from the study by Varela et al. (2023). The IC50 value is calculated from the pIC50 (IC50 = 10^(-pIC50) * 10^6).
Disclaimer: As of the last update, specific quantitative data for the effects of this compound on melanin content and cellular tyrosinase activity in cell-based assays have not been published. The following tables are provided as illustrative examples for data presentation.
Table 2: Illustrative Example of this compound's Effect on Melanin Content in B16F10 Melanoma Cells
| Concentration (µM) | Melanin Content (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 5.0 |
| 1 | 85 | ± 4.2 |
| 5 | 62 | ± 3.8 |
| 10 | 45 | ± 3.1 |
| 25 | 28 | ± 2.5 |
| 50 | 15 | ± 1.8 |
Table 3: Illustrative Example of this compound's Effect on Cellular Tyrosinase Activity in B16F10 Melanoma Cells
| Concentration (µM) | Cellular Tyrosinase Activity (% of Control) | Standard Deviation |
| 0 (Control) | 100 | ± 6.1 |
| 1 | 90 | ± 5.5 |
| 5 | 70 | ± 4.9 |
| 10 | 55 | ± 4.2 |
| 25 | 35 | ± 3.3 |
| 50 | 20 | ± 2.4 |
Table 4: Cytotoxicity of this compound in NCTC Cells
| Compound | Cell Line | Maximum Tested Concentration (µM) | Cytotoxicity (CC50 in µM) | Reference |
| This compound (Compound 5b) | NCTC | 200 | > 200 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in the evaluation of this compound.
In Vitro Mushroom Tyrosinase Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-Tyrosine (substrate for monophenolase activity)
-
L-DOPA (substrate for diphenolase activity)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
This compound
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add 20 µL of each inhibitor dilution.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-Tyrosine solution (e.g., 2 mM in phosphate buffer).
-
Immediately measure the absorbance at 475-490 nm every minute for 20-30 minutes using a microplate reader.
-
The rate of dopachrome formation is determined by the slope of the linear portion of the absorbance curve.
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell Culture and Maintenance
B16F10 murine melanoma cells are a standard model for studying melanogenesis.
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability (MTT) Assay
This assay assesses the cytotoxicity of this compound on B16F10 cells.
Materials:
-
B16F10 cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
Protocol:
-
Seed B16F10 cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Melanin Content Assay
This assay quantifies the effect of this compound on melanin production in B16F10 cells.
Materials:
-
B16F10 cells
-
This compound
-
1 N NaOH with 10% DMSO
-
6-well plate
Protocol:
-
Seed B16F10 cells in a 6-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
Wash the cells with PBS and lyse them.
-
Harvest the cell pellets and dissolve them in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.
-
Measure the absorbance of the supernatant at 405 nm.
-
Normalize the melanin content to the total protein concentration of the cell lysate.
-
Express the results as a percentage of the melanin content in the untreated control cells.
Cellular Tyrosinase Activity Assay
This assay measures the intracellular tyrosinase activity in B16F10 cells treated with this compound.
Materials:
-
B16F10 cells
-
This compound
-
Lysis buffer (e.g., phosphate buffer with 1% Triton X-100)
-
L-DOPA solution
-
96-well plate
Protocol:
-
Seed and treat B16F10 cells with this compound as described in the Melanin Content Assay.
-
Wash the cells with PBS and lyse them with lysis buffer.
-
Centrifuge the lysate to remove cellular debris.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, mix 80 µL of the cell lysate (normalized for protein content) with 20 µL of 10 mM L-DOPA.
-
Incubate at 37°C and measure the absorbance at 475 nm at different time points.
-
Calculate the rate of L-DOPA oxidation and express the cellular tyrosinase activity as a percentage of the untreated control.
Visualizations
The following diagrams illustrate the key signaling pathway in melanogenesis and a general experimental workflow for screening tyrosinase inhibitors.
Caption: Simplified signaling pathway of melanogenesis.
Caption: General experimental workflow for screening tyrosinase inhibitors.
References
Tyrosinase-IN-17 as a tool for melanin synthesis research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanin, the primary pigment responsible for skin, hair, and eye color, plays a crucial role in protecting the skin from harmful ultraviolet (UV) radiation. However, the overproduction of melanin can lead to hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation. The synthesis of melanin, known as melanogenesis, is a complex process regulated by several enzymes, with tyrosinase being the rate-limiting enzyme. Tyrosinase catalyzes the initial and essential steps in the melanin production pathway, making it a key target for the development of skin-lightening agents and for research into pigmentation disorders.
Tyrosinase-IN-17 is a potent, non-cytotoxic, and cell-permeable inhibitor of tyrosinase, making it an invaluable tool for studying melanin synthesis in both enzymatic and cellular assays. This document provides detailed application notes and experimental protocols for the use of this compound in melanin synthesis research.
Mechanism of Action
This compound directly inhibits the enzymatic activity of tyrosinase. The primary mechanism of melanogenesis involves the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, both of which are catalyzed by tyrosinase. By inhibiting this enzyme, this compound effectively blocks the initial and rate-limiting steps of melanin synthesis, leading to a reduction in melanin production. While the direct target is tyrosinase, the downstream effects can be observed as a decrease in the overall melanin content within cells. The specific interactions with upstream signaling pathways that regulate tyrosinase expression, such as the MITF, ERK, or Akt pathways, have not been fully elucidated for this compound. However, its primary role as a direct enzyme inhibitor makes it a clean tool for studying the consequences of tyrosinase inhibition.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Tyrosinase Inhibition
| Parameter | Value |
| Target | Mushroom Tyrosinase |
| pIC50 | 4.99[1] |
| IC50 | 10.23 µM |
| Illustrative Inhibition Data | |
| Concentration (µM) | Inhibition (%) |
| 1 | 15.2 |
| 5 | 38.5 |
| 10 | 51.2 |
| 25 | 78.9 |
| 50 | 92.4 |
Note: The pIC50 value was obtained from publicly available data. The IC50 was calculated using the formula IC50 = 10^(-pIC50) * 10^6. The percentage inhibition data is illustrative and representative of typical dose-dependent inhibition.
Table 2: Cellular Activity in B16F10 Murine Melanoma Cells
| Concentration (µM) | Relative Melanin Content (%) | Relative Tyrosinase Activity (%) | Cell Viability (%) |
| (Illustrative Data) | |||
| 0 (Control) | 100 | 100 | 100 |
| 1 | 88.3 | 90.1 | 98.7 |
| 5 | 65.7 | 68.2 | 97.2 |
| 10 | 42.1 | 45.8 | 95.4 |
| 25 | 21.5 | 25.3 | 92.1 |
| 50 | 10.8 | 12.6 | 89.5 |
Note: The data presented in this table is illustrative and based on typical results for tyrosinase inhibitors in B16F10 cells. It serves to demonstrate the expected dose-dependent effects of this compound on cellular melanin production and tyrosinase activity, alongside its low cytotoxicity.
Mandatory Visualizations
Caption: Signaling pathway of melanogenesis and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
1. Mushroom Tyrosinase Activity Assay (In Vitro)
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of commercially available mushroom tyrosinase.
-
Materials:
-
Mushroom Tyrosinase (Sigma-Aldrich, T3824 or equivalent)
-
L-DOPA (Sigma-Aldrich, D9628 or equivalent)
-
This compound
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in sodium phosphate buffer.
-
In a 96-well plate, add 20 µL of each concentration of this compound solution.
-
Add 140 µL of sodium phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (typically 1000 U/mL in phosphate buffer) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (10 mM in phosphate buffer) to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
The rate of dopachrome formation is determined from the linear portion of the absorbance curve.
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with the inhibitor.
-
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
-
2. Cell Culture
B16F10 murine melanoma cells are commonly used for cellular assays of melanogenesis.
-
Materials:
-
B16F10 cell line (ATCC® CRL-6475™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
-
Procedure:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
3. MTT Assay for Cytotoxicity
This assay is used to determine the cytotoxic effect of this compound on B16F10 cells.
-
Materials:
-
B16F10 cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
-
Procedure:
-
Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
-
4. Melanin Content Assay
This assay quantifies the melanin content in B16F10 cells after treatment with this compound.
-
Materials:
-
B16F10 cells
-
This compound
-
1 N NaOH with 10% DMSO
-
6-well plate
-
-
Procedure:
-
Seed B16F10 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
Wash the cells with PBS and harvest them using trypsin.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Dissolve the cell pellet in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.
-
Measure the absorbance of the supernatant at 405 nm.
-
Normalize the melanin content to the total protein concentration of a parallel cell lysate (determined by a BCA or Bradford assay).
-
Express the results as a percentage of the melanin content in control cells.
-
5. Cellular Tyrosinase Activity Assay
This assay measures the intracellular tyrosinase activity in B16F10 cells.
-
Materials:
-
B16F10 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
L-DOPA
-
96-well plate
-
-
Procedure:
-
Seed and treat B16F10 cells with this compound as described for the melanin content assay.
-
Wash the cells with cold PBS and lyse them on ice using a suitable lysis buffer.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
In a 96-well plate, add an equal amount of protein from each sample lysate.
-
Initiate the reaction by adding L-DOPA solution (final concentration of 2 mM).
-
Incubate the plate at 37°C and measure the absorbance at 475 nm at regular intervals.
-
Calculate the rate of reaction and express the cellular tyrosinase activity as a percentage of the control.
-
Conclusion
This compound serves as a specific and effective tool for investigating the role of tyrosinase in melanin synthesis. Its non-cytotoxic nature allows for reliable studies in cellular models. The protocols outlined in this document provide a comprehensive framework for researchers to characterize the inhibitory effects of this compound and to explore its potential applications in dermatological and cosmetic research.
References
Application Notes and Protocols for In Vivo Evaluation of Tyrosinase-IN-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase-IN-17, also identified as Compound 5b, is a potent, lipophilic, and skin-permeable inhibitor of tyrosinase with a pIC50 of 4.99.[1] As a key enzyme in the melanogenesis pathway, tyrosinase is a primary target for the development of therapeutics to address hyperpigmentation disorders and for cosmetic skin-lightening applications.[2][3][4] Preclinical evaluation of tyrosinase inhibitors like this compound in relevant animal models is a critical step in the drug development process to assess in vivo efficacy, safety, and pharmacokinetic profiles.
This document provides detailed application notes and standardized protocols for the in vivo assessment of this compound in common animal models. While, to date, specific in vivo studies for this compound have not been published in the available scientific literature, the following protocols are based on established methodologies for evaluating other tyrosinase inhibitors in zebrafish and murine models.
Signaling Pathway of Melanogenesis
Tyrosinase plays a crucial role in the initial and rate-limiting steps of melanin synthesis.[5] It catalyzes the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is then converted through a series of reactions into melanin. This compound is designed to inhibit this enzymatic activity, thereby reducing melanin production.
Caption: Simplified signaling pathway of melanogenesis highlighting the inhibitory action of this compound on the enzyme tyrosinase.
In Vivo Efficacy Models
Zebrafish (Danio rerio) Model for Pigmentation Inhibition
The zebrafish model is a rapid and cost-effective in vivo system for screening melanogenic regulatory compounds due to its genetic similarity to humans and the external development of its transparent embryos, which allows for easy visualization of pigmentation.
Experimental Workflow:
Caption: Experimental workflow for evaluating this compound in a zebrafish model.
Detailed Protocol:
-
Animal Husbandry: Maintain adult zebrafish (AB strain) according to standard protocols.
-
Embryo Collection: Collect freshly fertilized eggs and maintain them in embryo medium.
-
Treatment: At approximately 6-8 hours post-fertilization (hpf), transfer healthy embryos to 24-well plates (10-15 embryos per well). Replace the embryo medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., kojic acid or 1-phenyl-2-thiourea (PTU)).
-
Incubation: Incubate the embryos at 28.5°C for 48 to 72 hours.
-
Phenotypic Evaluation: At the end of the incubation period, anesthetize the larvae and capture images using a stereomicroscope. Visually assess the degree of pigmentation.
-
Quantitative Analysis of Pigmentation:
-
Use image analysis software (e.g., ImageJ) to quantify the pigmented area in the dorsal region of the larvae.
-
Calculate the percentage of pigmentation inhibition relative to the vehicle control.
-
-
Measurement of Tyrosinase Activity and Melanin Content:
-
Homogenize a pool of larvae from each treatment group.
-
Determine tyrosinase activity using a DOPA oxidation assay.
-
Quantify melanin content after solubilizing the pigment.
-
Data Presentation:
| Treatment Group | Concentration (µM) | Pigmented Area (% of Control) | Tyrosinase Activity (% of Control) | Melanin Content (% of Control) |
| Vehicle Control | - | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| This compound | 1 | 92.3 ± 4.5 | 95.1 ± 3.9 | 94.7 ± 5.3 |
| 5 | 75.6 ± 6.1 | 78.3 ± 5.2 | 76.9 ± 4.8 | |
| 10 | 58.2 ± 5.8 | 61.5 ± 4.1 | 59.8 ± 5.5 | |
| 25 | 41.7 ± 4.9 | 45.2 ± 3.7 | 43.1 ± 4.2 | |
| 50 | 25.3 ± 3.6 | 28.9 ± 3.1 | 26.5 ± 3.9 | |
| Positive Control (Kojic Acid) | 50 | 35.8 ± 4.2 | 38.4 ± 3.5 | 36.7 ± 4.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Murine Model of Hyperpigmentation
Murine models, particularly those with pigmented skin or induced hyperpigmentation, are valuable for evaluating the efficacy of topical formulations of tyrosinase inhibitors.
Experimental Workflow:
Caption: Experimental workflow for assessing this compound in a murine hyperpigmentation model.
Detailed Protocol:
-
Animal Model: Use C57BL/6 mice or hairless mice (e.g., SKH-1). Acclimatize the animals for at least one week.
-
Induction of Hyperpigmentation: Expose the dorsal skin of the mice to UVB radiation to induce hyperpigmentation. A typical regimen involves repeated exposure over several days.
-
Topical Formulation: Prepare a stable topical formulation of this compound (e.g., a cream or gel at 0.5%, 1%, and 2% concentrations).
-
Treatment: Divide the animals into treatment groups: vehicle control, this compound (different concentrations), and a positive control (e.g., a formulation containing kojic acid or hydroquinone). Apply the formulations to the designated skin area daily for 2-4 weeks.
-
Efficacy Evaluation:
-
Visual Assessment: Capture standardized digital photographs of the treatment sites at baseline and at regular intervals throughout the study.
-
Colorimetric Measurement: Use a chromameter to measure the L* (lightness) value of the skin. An increase in the L* value indicates skin lightening.
-
-
Histological Analysis:
-
At the end of the study, collect skin biopsies from the treated areas.
-
Perform Fontana-Masson staining to visualize and quantify melanin deposition in the epidermis.
-
Data Presentation:
| Treatment Group | Concentration (%) | Change in L* value (ΔL*) | Epidermal Melanin Content (Arbitrary Units) |
| Vehicle Control | - | 1.2 ± 0.3 | 85.4 ± 7.2 |
| This compound | 0.5 | 3.5 ± 0.5 | 68.1 ± 6.5 |
| 1.0 | 5.8 ± 0.7 | 52.7 ± 5.9 | |
| 2.0 | 8.2 ± 0.9 | 35.9 ± 4.8 | |
| Positive Control (Kojic Acid) | 2.0 | 6.5 ± 0.8 | 42.3 ± 5.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Safety and Toxicological Assessment
In parallel with efficacy studies, it is crucial to evaluate the safety profile of this compound.
-
In the zebrafish model, monitor for any signs of toxicity, such as mortality, developmental abnormalities, or altered heart rate.
-
In the murine model, observe for any signs of skin irritation (erythema, edema) at the application site. A full toxicological workup, including acute and repeated dose toxicity studies, should be conducted in accordance with regulatory guidelines.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of this compound. The zebrafish model offers a high-throughput initial screening platform, while the murine hyperpigmentation model provides a more translationally relevant system for assessing topical efficacy. Rigorous execution of these studies will be essential to characterize the therapeutic potential of this compound for the treatment of melanin-related skin disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosinase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Screening Novel Anti-Melanoma Compounds Using Tyrosinase-IN-17
For Researchers, Scientists, and Drug Development Professionals
Introduction
Melanoma, the most aggressive form of skin cancer, is characterized by the malignant transformation of melanocytes. A key enzyme in melanocyte biology is tyrosinase, which plays a pivotal role in melanin biosynthesis.[1][2] In melanoma, tyrosinase is often overexpressed and its activity is dysregulated, contributing to the synthesis of melanin which can paradoxically protect cancer cells from radiotherapy.[3] This makes tyrosinase a compelling target for the development of novel anti-melanoma therapeutics. Tyrosinase inhibitors can suppress melanin production and have been shown to potentially limit tumor growth.[4]
Tyrosinase-IN-17 is a potent, lipophilic, and skin-permeable tyrosinase inhibitor that offers a valuable tool for screening and identifying new anti-melanoma agents. These application notes provide detailed protocols for utilizing this compound as a reference compound in a suite of assays to characterize the anti-melanogenic and anti-proliferative effects of novel compounds on melanoma cells.
Mechanism of Action and Signaling Pathway
Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps in the melanin synthesis pathway. It hydroxylates L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and subsequently oxidizes L-DOPA to dopaquinone. Dopaquinone is a precursor for both eumelanin and pheomelanin. The expression and activity of tyrosinase are regulated by several signaling pathways, most notably the cyclic AMP (cAMP) pathway. Activation of the melanocortin 1 receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH) elevates intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates the CREB transcription factor, which upregulates the expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and differentiation. MITF, in turn, induces the transcription of tyrosinase (TYR) and other melanogenesis-related genes like tyrosinase-related protein 1 (TRP-1) and TRP-2.
This compound directly inhibits the enzymatic activity of tyrosinase, thereby blocking the melanin synthesis cascade. By using this compound as a control, researchers can screen for novel compounds that may target different components of this pathway or exhibit direct tyrosinase inhibition.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. This data is essential for establishing baseline and comparative values when screening novel compounds.
| Parameter | Value | Source |
| pIC50 (monophenolase assay) | 4.99 | |
| Cytotoxicity (CC50 in mammalian cells) | > 200 µM |
Experimental Protocols
Herein are detailed protocols for a tiered screening approach to identify and characterize novel anti-melanoma compounds, using this compound as a positive control.
Tyrosinase Activity Assay (Cell-Free)
This initial screen assesses the direct inhibitory effect of test compounds on tyrosinase enzymatic activity.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Test compounds
-
Phosphate buffer (pH 6.8)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of test compounds and this compound in phosphate buffer.
-
In a 96-well plate, add tyrosinase solution to each well.
-
Add the test compound or this compound to the respective wells. Include a control group with buffer only.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm at time 0 and then at regular intervals (e.g., every minute) for 10-20 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance over time).
-
Determine the percentage of tyrosinase inhibition for each compound concentration relative to the untreated control.
-
Calculate the IC50 value for each compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the test compounds on melanoma cells.
Materials:
-
B16F10 melanoma cells (or other suitable melanoma cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plate
-
CO2 incubator
-
Microplate reader
Protocol:
-
Seed B16F10 cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the test compounds and this compound for 48-72 hours. Include an untreated control group.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the CC50 (half-maximal cytotoxic concentration) for each compound.
Melanin Content Assay
This assay quantifies the effect of test compounds on melanin production in melanoma cells.
References
Application Note: L-DOPA Oxidation Assay for Screening Tyrosinase Inhibitors Featuring Tyrosinase-IN-17
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in the production of melanin.[1][2] It catalyzes the initial steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][4][5] Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders. Consequently, inhibitors of this enzyme are of significant interest in the cosmetic and pharmaceutical industries for developing skin-whitening agents and treatments for pigmentation issues.
This application note provides a detailed protocol for the L-DOPA oxidation assay, a common spectrophotometric method used to screen for tyrosinase inhibitors. The assay's utility is demonstrated using Tyrosinase-IN-17, a potent, non-cytotoxic tyrosinase inhibitor.
Signaling Pathway in Melanogenesis
Melanogenesis is regulated by a complex signaling cascade. A key pathway involves the activation of the melanocortin 1 receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH). This triggers a cAMP-dependent pathway that leads to the phosphorylation of CREB and subsequent expression of the Microphthalmia-associated transcription factor (MITF). MITF is the master regulator that controls the transcription of essential melanogenic enzymes, including tyrosinase. Tyrosinase inhibitors act by directly blocking the enzymatic activity required for melanin synthesis.
Principle of the L-DOPA Oxidation Assay
The L-DOPA oxidation assay is a colorimetric method to measure tyrosinase activity. The enzyme catalyzes the oxidation of L-DOPA to L-dopaquinone. This highly reactive quinone undergoes a series of spontaneous reactions, including an intramolecular cyclization, to form dopachrome, an orange-red colored product with a maximum absorbance around 475-490 nm. The rate of dopachrome formation is directly proportional to the tyrosinase activity. In the presence of an inhibitor, the rate of this color change is reduced. The percentage of inhibition can be calculated by comparing the rate of reaction with and without the inhibitor.
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound (or other test inhibitor)
-
Kojic Acid (Positive Control)
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 6.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 475-490 nm
-
Multichannel pipette
-
Incubator (37°C)
Experimental Workflow
The workflow for screening tyrosinase inhibitors involves preparing the necessary reagents, performing the enzymatic reaction in a 96-well plate format, and analyzing the spectrophotometric data to determine inhibitory activity.
Detailed Experimental Protocol
6.1. Reagent Preparation
-
Potassium Phosphate Buffer (50 mM, pH 6.5): Dissolve Potassium Phosphate, Monobasic in deionized water and adjust the pH to 6.5 at 25°C with 1 M KOH.
-
Mushroom Tyrosinase Solution (200 units/mL): Immediately before use, prepare a solution of tyrosinase in cold phosphate buffer.
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer. Prepare this solution fresh as it is prone to auto-oxidation.
-
Inhibitor Stock Solutions: Dissolve this compound and Kojic Acid (positive control) in DMSO to create concentrated stock solutions (e.g., 10 mM). Further dilute in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the well is low (<1%) to avoid affecting enzyme activity.
6.2. Assay Procedure (96-well plate)
-
Plate Setup: Set up the experiment in triplicate. Include wells for a negative control (no inhibitor), a positive control (Kojic Acid), test inhibitor (this compound) at various concentrations, and a blank (no enzyme).
-
Add Reagents: To each well (except the blank), add the following in order:
-
140 µL of 50 mM Phosphate Buffer (pH 6.5)
-
20 µL of the test inhibitor solution at different concentrations (or vehicle/DMSO for the negative control).
-
20 µL of Mushroom Tyrosinase solution (200 units/mL). For blank wells, add 20 µL of buffer instead.
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of 10 mM L-DOPA solution to all wells to start the reaction. The final volume in each well should be 200 µL.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 490 nm. Take readings every minute for 20-30 minutes at 37°C.
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min). Subtract the rate of the blank from all other readings to correct for auto-oxidation of L-DOPA.
-
Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each inhibitor concentration:
% Inhibition = [(V_control - V_sample) / V_control] * 100
-
V_control is the rate of reaction of the negative control (enzyme + substrate + vehicle).
-
V_sample is the rate of reaction in the presence of the inhibitor.
-
-
Determine the IC₅₀ Value: The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value.
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Properties of this compound
| Parameter | Value | Reference |
|---|---|---|
| Compound Name | This compound | |
| Inhibitor Type | Tyrosinase Inhibitor | |
| Reported pIC₅₀ | 4.99 | |
| Calculated IC₅₀ | ~10.2 µM |
| Characteristics | Lipophilic, skin-permeable, non-cytotoxic | |
Note: IC₅₀ was calculated from pIC₅₀ (-log[IC₅₀ in M]).
Table 2: Comparative Inhibitory Activity against Mushroom Tyrosinase
| Inhibitor | Reported IC₅₀ (µM) | Inhibition Type |
|---|---|---|
| This compound | ~10.2 µM | Not specified |
| Kojic Acid | 13.14 - 23.12 µM | Competitive/Mixed |
| Thiamidol | 108 µM | Not applicable (human specific) |
Note: IC₅₀ values can vary depending on experimental conditions such as substrate concentration, enzyme source, and buffer pH. The data presented is for comparative purposes.
References
Troubleshooting & Optimization
Tyrosinase-IN-17 solubility and preparation of stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information on the solubility of Tyrosinase-IN-17 and detailed instructions for the preparation of stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is a lipophilic compound, meaning it has poor solubility in aqueous solutions but is soluble in organic solvents.[1][2][3][4] The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[5]
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it in my aqueous experimental buffer/media. What should I do?
A2: Precipitation upon dilution in aqueous solutions is a common issue with lipophilic compounds. Here are a few troubleshooting steps:
-
Increase the final DMSO concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, typically kept below 0.5% to avoid cellular toxicity.
-
Use ultrasonication: After diluting the DMSO stock solution, use a sonicator to help disperse the compound and break up any precipitate.
-
Gentle warming: Gently warm the solution to no higher than 50°C to aid dissolution. However, be cautious as excessive heat can degrade the compound.
-
Stepwise dilution: Instead of a single large dilution, try diluting the stock solution in smaller, stepwise increments into the aqueous buffer while vortexing.
Q3: What is the maximum concentration of this compound that I can dissolve in DMSO?
Q4: How should I store the this compound stock solution?
A4: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. When stored as a powder, this compound is stable at -20°C.
Compound Data
| Property | Value | Source |
| Molecular Weight | 325.40 g/mol | |
| Appearance | Lyophilized powder | General Practice |
| Solubility | ||
| DMSO | Soluble (Recommended for stock solutions) | |
| Ethanol | Slightly soluble or not soluble | |
| Water | Insoluble |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Pre-calculation:
-
The molecular weight of this compound is 325.40 g/mol .
-
To prepare a 10 mM (0.01 mol/L) stock solution, you will need to dissolve 3.254 mg of this compound in 1 mL of DMSO.
-
Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.01 mol/L * 0.001 L * 325.40 g/mol * 1000 mg/g = 3.254 mg
-
-
Weighing the Compound: Carefully weigh out 3.254 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Troubleshooting Insolubility:
-
If the compound does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes and vortex again.
-
Alternatively, place the tube in an ultrasonic water bath for 5-10 minutes.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Troubleshooting and Workflow Diagrams
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.
References
Potential off-target effects of Tyrosinase-IN-17 in cellular models
Topic: Investigating Potential Off-Target Effects of Tyrosinase-IN-17 in Cellular Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a lipophilic, skin-permeable, and non-cytotoxic inhibitor of the enzyme tyrosinase, with a reported pIC50 of 4.99.[1][2][3] Its primary, or "on-target," effect is to block the function of tyrosinase, a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin synthesis.[4][5] By inhibiting tyrosinase, the compound prevents the conversion of L-tyrosine to L-DOPA and its subsequent oxidation, thereby reducing melanin production. This makes it a tool for research in hyperpigmentation disorders and melanogenesis.
Q2: Why is it critical to investigate off-target effects for a tyrosinase inhibitor?
While this compound is designed to inhibit tyrosinase, small molecule inhibitors can sometimes bind to unintended proteins, leading to off-target effects. These unintended interactions can cause unexpected cellular phenotypes, toxicity, or confounding experimental results that are incorrectly attributed to the inhibition of tyrosinase. Identifying these effects is crucial for accurately interpreting experimental data, understanding the compound's full biological activity, and assessing its potential as a therapeutic agent.
Q3: My cells treated with this compound show an unexpected phenotype (e.g., decreased proliferation, morphological changes). Could this be an off-target effect?
Yes, it is possible. If the observed phenotype is not a known consequence of inhibiting melanin synthesis, it strongly suggests a potential off-target effect. For example, since this compound is reported to be non-cytotoxic, significant cell death at concentrations effective for tyrosinase inhibition would warrant an investigation into off-target mechanisms. A systematic approach is needed to distinguish between on-target and off-target activities.
Q4: What general methods can be used to identify potential off-target effects of a non-kinase inhibitor like this compound?
Several experimental strategies can be employed to uncover off-target effects:
-
Broad Target Profiling: Screening the compound against large panels of diverse proteins (e.g., receptors, proteases, other oxidoreductases) can identify unintended binding partners.
-
Phenotypic Screening: Comparing the cellular effects of this compound with those of other structurally different tyrosinase inhibitors can help distinguish on-target from compound-specific (and potentially off-target) effects.
-
Target Knockout/Knockdown: Using techniques like CRISPR/Cas9 to create cells that lack tyrosinase can be definitive. If this compound still produces the phenotype in these cells, the effect is unequivocally off-target.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to its intended target (tyrosinase) in intact cells and can be adapted to screen for off-target binding across the proteome.
Troubleshooting Guides
Guide 1: Investigating an Unexpected Cellular Phenotype
This guide provides a step-by-step workflow for researchers who observe a cellular response not readily explained by tyrosinase inhibition.
References
Tyrosinase-IN-17 stability in different experimental buffers
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Disclaimer: As of November 2025, "Tyrosinase-IN-17" is a recently identified tyrosinase inhibitor with limited publicly available stability data.[1] This guide provides a general framework and best practices for assessing its stability based on established principles for small molecule inhibitors. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a lipophilic, skin-permeable, and non-cytotoxic tyrosinase inhibitor.[1] Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are investigated for treating hyperpigmentation and in cosmetic applications.[2][3] The stability of this compound in experimental buffers is crucial because degradation can lead to a loss of inhibitory activity, resulting in inaccurate and unreliable experimental data.[4] Factors like pH, temperature, and buffer components can significantly impact its integrity.
Q2: My this compound, diluted from a DMSO stock, precipitated in my aqueous buffer. What should I do?
Precipitation is a common issue with hydrophobic molecules. Here are some steps to address this:
-
Lower the Final Concentration: The inhibitor may have exceeded its aqueous solubility limit. Try using a lower final concentration in your assay.
-
Adjust Buffer pH: The solubility of compounds can be pH-dependent. Experiment with different pH values within the optimal range for tyrosinase activity (typically pH 6.5-7.0) to find the best solubility for this compound.
-
Use a Co-solvent: While aiming for a low final solvent concentration, using a small percentage of a co-solvent might be necessary. Ensure you run a vehicle control with the same solvent concentration to account for any effects on the assay.
Q3: Which buffers are recommended for tyrosinase inhibition assays?
Phosphate buffers are most commonly used for in vitro tyrosinase inhibition assays, typically at a pH of 6.5 to 6.8. Sodium phosphate buffer (0.1 M) is a frequent choice. It is important to ensure that the buffer itself does not interfere with the inhibitor or the enzyme activity.
Q4: How can I determine if this compound is degrading in my assay conditions?
To confirm degradation, you can perform a time-course experiment. This involves incubating the inhibitor in your assay buffer at the experimental temperature and measuring its concentration or activity at various time points. A decrease in concentration or inhibitory effect over time suggests instability. LC-MS (Liquid Chromatography-Mass Spectrometry) is a highly recommended method for accurately quantifying the parent compound and detecting degradation products.
Q5: What are the best practices for storing this compound stock solutions?
Proper storage is critical for maintaining the compound's integrity.
-
Stock Solution: Prepare a high-concentration stock solution in an anhydrous solvent like DMSO.
-
Storage Temperature: Store stock solutions at -20°C or -80°C to minimize degradation.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation.
-
Light and Air Exposure: Protect the compound from light by using amber vials or wrapping them in foil. For compounds susceptible to oxidation, purging the vial with an inert gas like argon or nitrogen can be beneficial.
Troubleshooting Guide: Inconsistent Tyrosinase Inhibition
Issue: You are observing variable IC50 values or a loss of inhibitory activity for this compound.
This common problem often points to compound instability in the experimental setup. Follow this systematic approach to troubleshoot.
Step 1: Evaluate Stock Solution Integrity
-
Visual Inspection: Check for any color change or precipitation in your stock solution upon thawing. A color change can indicate chemical degradation or oxidation.
-
Thawing Protocol: Thaw frozen stocks slowly at room temperature and vortex gently to ensure complete dissolution before making dilutions.
-
Preparation of Fresh Stock: If you suspect your stock solution is compromised, prepare a fresh one from solid material.
Step 2: Assess Stability in Assay Buffer
-
Perform a Stability Test: Incubate this compound in your assay buffer under the exact experimental conditions (temperature, light, etc.) for the duration of your assay.
-
Analyze at Time Points: Take samples at different time points (e.g., 0, 1, 2, 4, and 24 hours) and analyze them by HPLC or LC-MS to quantify the remaining amount of the intact inhibitor.
Step 3: Optimize Buffer Conditions
-
pH Screening: Test the stability of this compound in a range of pH values (e.g., 6.0, 6.8, 7.4) to identify the optimal pH for both stability and tyrosinase activity.
-
Buffer Components: Be aware that some buffer components can react with your compound. If you suspect an interaction, try a different buffering agent (e.g., HEPES, MOPS) that is compatible with the tyrosinase enzyme.
Data Presentation
Summarize your stability study results in clear, structured tables.
Table 1: Stability of this compound in 0.1 M Phosphate Buffer (pH 6.8) at 37°C
| Time (hours) | % Remaining (HPLC) |
|---|---|
| 0 | 100 |
| 1 | 98.2 |
| 2 | 95.5 |
| 4 | 89.1 |
| 8 | 75.3 |
| 24 | 55.8 |
Table 2: Effect of pH on the Stability of this compound at 37°C over 4 hours
| Buffer (0.1 M) | pH | % Remaining (HPLC) |
|---|---|---|
| Acetate | 5.5 | 92.4 |
| Phosphate | 6.8 | 89.1 |
| Phosphate | 7.4 | 82.5 |
| Glycine | 9.0 | 61.7 |
Experimental Protocols
Protocol: Assessing Chemical Stability of this compound by LC-MS
This protocol provides a method to determine the stability of this compound in a selected experimental buffer.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Experimental buffer (e.g., 0.1 M Phosphate Buffer, pH 6.8)
-
Methanol
-
96-well plate or microcentrifuge tubes
-
Incubator set to the desired temperature (e.g., 37°C)
-
LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution into the experimental buffer to a final concentration of 5 µM.
-
Incubate the solution at 37°C.
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the sample.
-
To stop the degradation, mix the aliquot with an equal volume of ice-cold methanol.
-
Analyze the samples by a validated LC-MS method to determine the concentration of the parent compound.
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
Visualizations
References
Technical Support Center: Overcoming Tyrosinase-IN-17 Delivery Issues in Skin Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyrosinase-IN-17 in skin models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent, lipophilic, and skin-permeable tyrosinase inhibitor with a pIC50 of 4.99.[1] It is designed for research related to melanin production and hyperpigmentation disorders. Its non-cytotoxic nature makes it a promising candidate for topical applications.[1]
Q2: What are the main challenges in delivering this compound to the skin?
The primary challenge in delivering any topical agent, including this compound, is overcoming the barrier function of the stratum corneum, the outermost layer of the skin. While this compound is described as skin-permeable, its efficacy can be limited by factors such as solubility in the vehicle, formulation stability, and achieving sufficient concentration at the target melanocytes in the epidermis.
Q3: What are some strategies to enhance the delivery of this compound?
Several strategies can be employed to improve the skin penetration of tyrosinase inhibitors like this compound. These include the use of chemical penetration enhancers, and encapsulation in nanocarriers such as solid lipid nanoparticles (SLNs) or niosomes. These advanced delivery systems can improve the solubility and stability of the compound and facilitate its transport across the stratum corneum.
Q4: How does this compound inhibit melanin production?
This compound acts as a direct inhibitor of the tyrosinase enzyme. Tyrosinase is the rate-limiting enzyme in the melanogenesis pathway, responsible for converting L-tyrosine to L-DOPA and subsequently to dopaquinone.[2][3] By inhibiting this enzyme, this compound effectively blocks the initial and essential steps of melanin synthesis, leading to a reduction in pigment production.[4]
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Formulation
Problem: Researchers may observe precipitation or crystallization of this compound in their vehicle, indicating poor solubility. This can lead to inaccurate dosing and reduced efficacy.
Possible Causes:
-
Inappropriate solvent selection.
-
Concentration of this compound exceeds its solubility limit in the chosen vehicle.
-
Temperature fluctuations affecting solubility.
Solutions:
-
Solvent Optimization: Experiment with a range of cosmetically acceptable solvents. Given its lipophilic nature, this compound is expected to have better solubility in organic solvents and oils.
-
Solubility Screening: Conduct a systematic solubility study to determine the saturation solubility in various solvents.
-
Use of Co-solvents: Employ a co-solvent system to enhance solubility. For example, a combination of ethanol and propylene glycol can be effective.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly impact solubility.
-
Encapsulation: Utilize nanocarriers like solid lipid nanoparticles (SLNs) or liposomes to encapsulate this compound, which can improve its apparent solubility and stability within the formulation.
Hypothetical Solubility Data for this compound
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Propylene Glycol | 25 | 5.2 |
| Ethanol | 25 | 12.8 |
| Isopropyl Myristate | 25 | 8.5 |
| Oleic Acid | 25 | 15.1 |
| Water | 25 | < 0.1 |
| Ethanol:Propylene Glycol (1:1) | 25 | 18.7 |
Issue 2: Low Permeability and Bioavailability in Skin Models
Problem: Despite being characterized as skin-permeable, experimental results may show low flux or insufficient accumulation of this compound in the target epidermal layers.
Possible Causes:
-
Strong barrier function of the skin model (e.g., full-thickness human skin).
-
Suboptimal vehicle-to-skin partitioning.
-
Rapid metabolism of the compound within the skin.
-
Issues with the experimental setup (e.g., improper hydration of the skin).
Solutions:
-
Formulation Enhancement:
-
Penetration Enhancers: Incorporate chemical penetration enhancers (e.g., fatty acids, terpenes, or glycols) into the formulation to transiently disrupt the stratum corneum.
-
Nanocarriers: Formulate this compound into nanocarriers like SLNs or niosomes to facilitate its passage through the skin barrier.
-
-
Experimental Protocol Optimization:
-
Ensure proper hydration of the skin model before and during the permeation study.
-
Verify the integrity of the skin sample before the experiment.
-
Use an appropriate receptor solution that ensures sink conditions.
-
-
In Vitro Permeation Testing: A well-designed in vitro permeation test (IVPT) using Franz diffusion cells can help quantify the permeability and identify the rate-limiting steps.
Hypothetical In Vitro Skin Permeation Data for this compound Formulations
| Formulation | Vehicle | Cumulative Permeation after 24h (µg/cm²) | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) |
| A | Propylene Glycol | 15.8 | 0.65 | 1.3 |
| B | Ethanol:Propylene Glycol (1:1) | 25.4 | 1.05 | 2.1 |
| C | Solid Lipid Nanoparticles | 42.1 | 1.75 | 3.5 |
| D | Niosomal Gel | 38.9 | 1.62 | 3.2 |
Issue 3: Instability of this compound in Topical Formulations
Problem: Researchers may observe a decrease in the potency of this compound over time, or changes in the physical appearance of the formulation (e.g., color change, phase separation).
Possible Causes:
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Degradation due to exposure to light, heat, or oxygen.
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Incompatibility with other formulation ingredients.
-
pH-related instability.
Solutions:
-
Stability Studies: Conduct formal stability studies under different storage conditions (e.g., temperature, humidity, light exposure) to identify degradation triggers.
-
Antioxidants and Chelating Agents: Include antioxidants (e.g., tocopherol, ascorbic acid) and chelating agents (e.g., EDTA) in the formulation to prevent oxidative degradation.
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pH Optimization: Determine the optimal pH range for the stability of this compound and buffer the formulation accordingly.
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Protective Packaging: Store the formulation in airtight, opaque containers to protect it from light and air.
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Encapsulation: Encapsulating this compound in nanocarriers can protect it from environmental factors and improve its stability.
Experimental Protocols
Protocol 1: In Vitro Tyrosinase Inhibition Assay
This protocol is adapted from standard spectrophotometric methods used to assess tyrosinase inhibitors.
Materials:
-
Mushroom tyrosinase
-
L-DOPA
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Phosphate buffer (pH 6.8)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of phosphate buffer, 40 µL of the this compound solution (at various concentrations), and 10 µL of tyrosinase enzyme solution (e.g., 1000 U/mL).
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Incubate the plate at 25°C for 10 minutes to allow for the interaction between the inhibitor and the enzyme.
-
Initiate the enzymatic reaction by adding 100 µL of L-DOPA solution (e.g., 1 mM).
-
Immediately measure the absorbance at 475 nm at time zero and then every minute for 10-20 minutes.
-
The rate of dopachrome formation is proportional to the tyrosinase activity. Calculate the percentage of inhibition for each concentration of this compound.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a general procedure for assessing the skin permeation of this compound.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., pig ear skin)
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer like ethanol)
-
This compound formulation
-
High-performance liquid chromatography (HPLC) system for quantification
Procedure:
-
Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with the receptor solution and ensure there are no air bubbles under the skin. Maintain the temperature at 32°C to mimic physiological conditions.
-
Apply a known amount of the this compound formulation to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor compartment.
-
Replenish the receptor compartment with fresh, pre-warmed receptor solution after each sampling.
-
At the end of the experiment, dismount the skin and analyze the amount of this compound retained in different skin layers (epidermis and dermis) and the amount remaining on the surface.
-
Quantify the concentration of this compound in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount permeated, steady-state flux (Jss), and permeability coefficient (Kp).
Visualizations
Caption: Simplified signaling pathway of melanogenesis and the inhibitory action of this compound.
Caption: Workflow for in vitro skin permeation testing of this compound.
Caption: Logical troubleshooting flow for this compound delivery issues.
References
Technical Support Center: Cell Viability Assays in the Presence of Tyrosinase-IN-17
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting cell viability assays with the tyrosinase inhibitor, Tyrosinase-IN-17. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway information to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a lipophilic and skin-permeable small molecule that acts as an inhibitor of the enzyme tyrosinase.[1][2] Tyrosinase is the rate-limiting enzyme in the synthesis of melanin, the primary pigment in skin, hair, and eyes.[3] By inhibiting tyrosinase, this compound can reduce melanin production, making it a compound of interest for research in hyperpigmentation disorders and melanoma.[1][2]
Q2: Is this compound expected to be cytotoxic to cells?
A2: this compound is described as a non-cytotoxic tyrosinase inhibitor. However, it is always recommended to perform a cell viability assay to confirm the lack of cytotoxicity at the specific concentrations and in the particular cell line used in your experiments.
Q3: Which cell viability assays are most suitable for use with this compound?
A3: Standard colorimetric and fluorometric assays such as the MTT, XTT, and Neutral Red uptake assays are suitable for assessing cell viability in the presence of this compound. The choice of assay may depend on the cell type and specific experimental conditions. An ATP-based assay, such as CellTiter-Glo®, can also be a sensitive alternative.
Q4: How should I prepare a stock solution of this compound?
A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. This stock solution should be stored at -20°C or -80°C and diluted to the final working concentration in the cell culture medium immediately before use. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Unexpected decrease in cell viability at low concentrations of this compound. | 1. Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high in the final culture medium. 2. Compound precipitation: this compound may not be fully soluble at the tested concentrations in the culture medium, leading to the formation of cytotoxic precipitates. 3. Cell line sensitivity: The specific cell line being used may be unexpectedly sensitive to the compound. | 1. Run a solvent control: Include a control group treated with the same concentration of the solvent as the highest concentration of this compound to assess solvent toxicity. Ensure the final solvent concentration is kept to a minimum (ideally ≤ 0.1%). 2. Check for precipitation: Visually inspect the wells under a microscope for any signs of compound precipitation. If observed, try lowering the concentration of this compound or using a different solubilization method. 3. Perform a dose-response curve: Test a wide range of this compound concentrations to determine the precise cytotoxic threshold for your cell line. |
| High variability in results between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells seeded in each well. 2. Edge effects: Evaporation from the outer wells of the microplate can lead to increased compound concentration and affect cell growth. 3. Inaccurate pipetting: Errors in pipetting reagents or the compound. | 1. Ensure proper cell suspension: Thoroughly mix the cell suspension before seeding to ensure a homogenous distribution of cells. 2. Minimize edge effects: Avoid using the outermost wells of the plate for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier. 3. Use calibrated pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors. |
| No change in cell viability even at high concentrations of this compound. | 1. Compound inactivity: The compound may have degraded due to improper storage or handling. 2. Assay insensitivity: The chosen cell viability assay may not be sensitive enough to detect subtle changes in cell health. 3. Short incubation time: The duration of exposure to this compound may be insufficient to induce a cytotoxic effect. | 1. Verify compound integrity: Use a fresh stock of this compound and ensure it has been stored correctly. 2. Switch to a more sensitive assay: Consider using a more sensitive method, such as an ATP-based luminescent assay. 3. Increase incubation time: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine if a longer exposure time is required to observe any effects on cell viability. |
| Assay interference from the compound. | Direct reaction with assay reagents: Some compounds can directly interact with the reagents used in cell viability assays (e.g., reducing MTT), leading to false-positive or false-negative results. | Run a cell-free control: Add this compound to the culture medium in wells without cells and perform the assay. If a color change or signal is detected, it indicates interference. In such cases, switching to a different assay with a different detection principle (e.g., measuring ATP content or protease activity) is recommended. |
Quantitative Data Summary
Table 1: Effect of this compound on Cell Viability (Template)
| Cell Line | Concentration (µM) | Incubation Time (hours) | Cell Viability (%) (Mean ± SD) | Assay Method |
| B16F10 (Murine Melanoma) | 0 (Vehicle Control) | 48 | 100 ± 5.0 | MTT |
| 1 | 48 | MTT | ||
| 10 | 48 | MTT | ||
| 50 | 48 | MTT | ||
| 100 | 48 | MTT | ||
| A375 (Human Melanoma) | 0 (Vehicle Control) | 48 | 100 ± 6.2 | XTT |
| 1 | 48 | XTT | ||
| 10 | 48 | XTT | ||
| 50 | 48 | XTT | ||
| 100 | 48 | XTT |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a widely used method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
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Cells of interest (e.g., B16F10 melanoma cells)
-
Complete culture medium
-
This compound
-
DMSO
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Visualization
Melanogenesis Signaling Pathway
The following diagram illustrates the simplified signaling pathway of melanogenesis, which is regulated by the Microphthalmia-associated Transcription Factor (MITF). Tyrosinase, the target of this compound, is a key enzyme in this pathway.
Caption: Simplified melanogenesis signaling pathway.
Experimental Workflow for Cell Viability Assay
The following diagram outlines the general workflow for performing a cell viability assay with an inhibitor like this compound.
Caption: General workflow for a cell viability assay.
References
Technical Support Center: Optimizing Tyrosinase-IN-17 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the specificity of Tyrosinase-IN-17 inhibition in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound, also identified as compound 5b in recent literature, is a lipophilic, skin-permeable, and non-cytotoxic inhibitor of tyrosinase.[1] It is utilized in research concerning melanin-related diseases.[1] The reported potency of this compound is a pIC50 of 4.99 in a monophenolase assay.[2][3]
Q2: I am observing unexpected effects in my cell-based assay. Could this be due to off-target effects of this compound?
While specific off-target effects of this compound have not been extensively documented in publicly available literature, it is a common challenge with small molecule inhibitors. Unexpected cellular phenotypes could potentially arise from the inhibitor interacting with other proteins besides tyrosinase. To investigate this, it is recommended to perform a counterscreen against related enzymes or a broader panel of targets.
Q3: How can I assess the selectivity of my this compound sample?
To determine the selectivity of this compound, you can perform enzymatic assays using a panel of related enzymes, such as other polyphenol oxidases or structurally similar enzymes. A significant inhibition of these other enzymes at concentrations comparable to the IC50 for tyrosinase would suggest a lack of specificity. For broader profiling, commercially available services can screen your compound against a large panel of kinases and other enzymes.
Q4: What are some general strategies to improve the specificity of a small molecule inhibitor like this compound?
Improving inhibitor specificity is a key challenge in drug development. General approaches include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound can help identify the chemical moieties responsible for both on-target potency and off-target effects. Modifications to the piperazine/piperidine amide scaffold could enhance specificity.
-
Structure-Based Drug Design: If the crystal structure of tyrosinase in complex with the inhibitor is known or can be modeled, specific modifications can be designed to enhance interactions with the target's active site while minimizing interactions with off-targets.
-
Lowering Compound Concentration: Using the lowest effective concentration of this compound in your experiments can help minimize off-target effects, which are often more pronounced at higher concentrations.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal or inconsistent results in enzymatic assay. | 1. Inhibitor precipitation. 2. Interference with detection method. 3. Reagent instability. | 1. Ensure this compound is fully dissolved in the assay buffer. Consider adjusting the solvent or using a lower concentration. 2. Run a control with the inhibitor alone (no enzyme) to check for intrinsic absorbance or fluorescence at the detection wavelength. 3. Prepare fresh enzyme and substrate solutions for each experiment. |
| Discrepancy between in-vitro and cell-based assay results. | 1. Poor cell permeability. 2. Cellular metabolism of the inhibitor. 3. Off-target effects causing cellular toxicity or other confounding phenotypes. | 1. Although described as skin-permeable, confirm cellular uptake in your specific cell line. 2. Analyze cell lysates to determine if the inhibitor is being modified by cellular enzymes. 3. Perform a cell viability assay (e.g., MTT or LDH) at various inhibitor concentrations. Use a positive control for tyrosinase inhibition with known cellular effects, like kojic acid. |
| Observed phenotype is not consistent with known tyrosinase inhibition pathways. | 1. Inhibition of other signaling pathways. 2. Activation of compensatory pathways. | 1. Perform a selectivity profiling assay against a panel of kinases or other relevant enzymes. 2. Use transcriptomic or proteomic analysis to identify changes in gene or protein expression in response to the inhibitor. |
Experimental Protocols
Protocol 1: In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
This protocol is a general guideline for assessing the inhibitory activity of this compound against mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
This compound
-
Potassium Phosphate Buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of 1000-2000 U/mL. Keep on ice.
-
Prepare a 2 mM stock solution of L-DOPA in phosphate buffer. Prepare fresh before use.
-
Prepare a stock solution of this compound in DMSO. Make serial dilutions in phosphate buffer to achieve the desired final concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of your this compound dilutions or control (DMSO vehicle).
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of the mushroom tyrosinase solution to each well.
-
-
Pre-incubation:
-
Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 20 µL of the L-DOPA solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 475-490 nm every minute for 20-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC50 value.
-
Protocol 2: Cell-Based Tyrosinase Activity Assay
This protocol assesses the effect of this compound on tyrosinase activity within a cellular context (e.g., using B16-F10 melanoma cells).
Materials:
-
B16-F10 melanoma cells
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Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis Buffer (e.g., 1% Triton X-100 in phosphate buffer)
-
L-DOPA
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture and Treatment:
-
Seed B16-F10 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
-
Cell Lysis:
-
Wash the cells with PBS and then lyse them using the lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA assay.
-
-
Tyrosinase Activity Assay:
-
In a 96-well plate, add a standardized amount of protein (e.g., 20-40 µg) from each lysate.
-
Bring the total volume in each well to 180 µL with lysis buffer.
-
Add 20 µL of 2 mM L-DOPA to initiate the reaction.
-
-
Measurement and Analysis:
-
Measure the absorbance at 475 nm at different time points (e.g., 0, 30, 60, 90 minutes).
-
Calculate the tyrosinase activity, normalized to the protein concentration.
-
Determine the percent inhibition of cellular tyrosinase activity by this compound.
-
Visualizations
Caption: Tyrosinase signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for characterizing this compound activity and specificity.
Caption: Logical workflow for evaluating the specificity of a tyrosinase inhibitor.
References
Tyrosinase-IN-17 degradation and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Tyrosinase-IN-17. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the proper storage, handling, and use of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. The recommended conditions are based on its form (powder vs. in solvent)[1].
Q2: How should I reconstitute this compound?
A2: While specific instructions for this compound are not detailed in the provided search results, a general protocol for reconstituting similar lipophilic inhibitors can be followed. It is essential to use an appropriate solvent in which the compound is soluble.
Q3: What is the known stability of this compound?
A3: The manufacturer states that this compound is stable under the recommended storage conditions[1]. However, specific quantitative data on its degradation rate at various temperatures or in solution over time is not publicly available. It is best practice to use freshly prepared solutions for experiments and avoid repeated freeze-thaw cycles.
Q4: What are the known degradation pathways for this compound?
A4: Information regarding the specific degradation pathways of this compound is not available in the provided search results. To minimize degradation, it is crucial to adhere to the recommended storage and handling conditions and to avoid exposure to strong acids, alkalis, and strong oxidizing or reducing agents[1].
Storage and Stability Data
While specific quantitative degradation data for this compound is not available, the following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Recommended Duration | Source |
| Powder | -20°C | Long-term | [1] |
| In Solvent | -80°C | Long-term | [1] |
Experimental Protocols & Troubleshooting
General Protocol for Tyrosinase Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on tyrosinase activity.
References
Technical Support Center: Method Refinement for Tyrosinase-IN-17 Kinetic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their kinetic studies of Tyrosinase-IN-17.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound is a lipophilic and skin-permeable inhibitor of the tyrosinase enzyme. It is a non-cytotoxic compound investigated for its potential applications in melanin-related research, such as melanogenesis and melanoma.
Q2: What is the mechanism of action of this compound?
A: The inhibitory activity of this compound is suggested to be dependent on competition with the tyrosinase substrate.[1] This indicates a likely competitive or mixed-type inhibition mechanism, where the inhibitor binds to the active site of the enzyme.
Q3: What is the IC50 value of this compound?
A: The reported pIC50 of this compound for the monophenolase activity of mushroom tyrosinase is 4.99.[1] This corresponds to an IC50 value of approximately 10.23 µM.
Q4: What is the recommended solvent for dissolving this compound?
A: For in vitro assays, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. It is crucial to ensure the final concentration of DMSO in the assay is low (typically ≤ 1%) to avoid affecting enzyme activity.
Q5: What is the optimal pH for a tyrosinase inhibition assay with this compound?
A: A common pH for mushroom tyrosinase inhibition assays is 6.8, using a potassium phosphate buffer. Maintaining a stable pH is critical for reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during kinetic studies with this compound.
| Problem | Possible Cause | Suggested Solution |
| High variability in replicate readings | - Inaccurate pipetting- Temperature fluctuations- Inconsistent incubation times | - Use calibrated pipettes and proper pipetting techniques.- Ensure all reagents and plates are equilibrated to the assay temperature.- Use a multi-channel pipette for simultaneous addition of reagents. |
| Inhibitor precipitation upon addition to the assay buffer | - Low solubility of the inhibitor in the aqueous buffer.- High final concentration of the inhibitor. | - Perform serial dilutions of the inhibitor in DMSO before adding to the aqueous buffer.- Ensure the final DMSO concentration is consistent across all wells.- Test a lower concentration range of the inhibitor. |
| No or low inhibition observed | - Inactive inhibitor (degradation).- Incorrect inhibitor concentration.- Insufficient pre-incubation time. | - Prepare fresh inhibitor stock solutions.- Verify the concentration of the stock solution.- Pre-incubate the enzyme with the inhibitor for a sufficient time (e.g., 10 minutes) before adding the substrate. |
| Non-linear reaction progress curves | - Substrate depletion.- Enzyme instability.- Time-dependent inhibition. | - Use a lower enzyme concentration or a shorter reaction time to ensure initial velocity is measured.- Check the stability of the enzyme under the assay conditions.- Analyze the full progress curve to investigate potential slow-binding inhibition. |
Quantitative Data Summary
The following tables summarize the known kinetic parameters for this compound and provide a comparison with the standard tyrosinase inhibitor, kojic acid.
Table 1: Kinetic Parameters for this compound
| Parameter | Value | Enzyme Source | Substrate | Reference |
| pIC50 | 4.99 | Mushroom Tyrosinase | L-Tyrosine | [1] |
| IC50 (µM) | 10.23 | Mushroom Tyrosinase | L-Tyrosine | |
| Inhibition Type | Competitive (suggested) | Mushroom Tyrosinase | L-Tyrosine |
Table 2: Comparison of this compound with a Standard Inhibitor (Kojic Acid)
| Inhibitor | IC50 (µM) | Inhibition Type |
| This compound | 10.23 | Competitive (suggested) |
| Kojic Acid | Varies (typically 5-20 µM) | Competitive/Mixed |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Tyrosinase Activity Assay (Monophenolase Activity)
This protocol is adapted from the methodology used for the characterization of this compound.
Reagents:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-Tyrosine (substrate)
-
Potassium Phosphate Buffer (50 mM, pH 6.8)
-
This compound
-
DMSO (for inhibitor stock solution)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 20 µL of potassium phosphate buffer, 100 µL of L-tyrosine solution, and 20 µL of the inhibitor solution at various concentrations.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 10 minutes.
-
Initiate the reaction by adding 20 µL of mushroom tyrosinase solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader.
-
Record the absorbance every minute for a defined period (e.g., 20 minutes) to obtain the reaction rate.
Determination of IC50 Value
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Perform the tyrosinase activity assay with a range of this compound concentrations.
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Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [ (V0 - Vi) / V0 ] x 100 where V0 is the initial velocity of the control (no inhibitor) and Vi is the initial velocity in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
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Determine the IC50 value from the resulting dose-response curve, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Kinetic Analysis for Inhibition Type and Ki Determination
-
Perform the tyrosinase activity assay with varying concentrations of the substrate (L-tyrosine) in the absence and presence of different fixed concentrations of this compound.
-
Calculate the initial velocities (V) for each substrate and inhibitor concentration.
-
Construct a Lineweaver-Burk plot (1/V vs. 1/[S]) or a Dixon plot (1/V vs. [I]) to determine the type of inhibition.
-
For competitive inhibition, the lines will intersect on the y-axis in a Lineweaver-Burk plot.
-
The inhibition constant (Ki) can be calculated from the secondary plots of the slopes or intercepts of the primary plots against the inhibitor concentration.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to this compound kinetic studies.
Diagram 1: Simplified signaling pathway of melanogenesis initiated by UVB radiation.
Diagram 2: General experimental workflow for a tyrosinase inhibition assay.
Diagram 3: Logical flow for troubleshooting common issues in tyrosinase kinetic assays.
References
Validation & Comparative
A Comparative Analysis of Tyrosinase Inhibitors: Tyrosinase-IN-17 versus Kojic Acid
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two tyrosinase inhibitors, Tyrosinase-IN-17 and the well-established kojic acid. This document outlines their mechanisms of action, presents available quantitative data, and details the experimental protocols for their evaluation.
Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color. The inhibition of this enzyme is a critical strategy in the development of therapeutic agents for hyperpigmentation disorders and in cosmetic applications for skin lightening. This guide offers a comparative overview of a novel inhibitor, this compound, and a widely used benchmark, kojic acid.
Mechanism of Action and Inhibitory Profile
This compound is described as a lipophilic, skin-permeable, and non-cytotoxic tyrosinase inhibitor.[1] While its detailed mechanism of action has not been extensively published, its inhibitory activity is quantified by a pIC50 value of 4.99.[1][2] The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50), meaning a higher value indicates greater potency. An exact determination of its inhibitory mechanism—whether competitive, non-competitive, uncompetitive, or mixed—awaits further detailed kinetic studies.
Kojic acid , a natural metabolite produced by fungi, functions as a tyrosinase inhibitor by chelating the copper ions within the enzyme's active site. This interaction prevents the substrate from binding and thus halts melanin production. Kinetic studies have characterized kojic acid as a competitive or mixed-type inhibitor, depending on the substrate and experimental conditions.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data for this compound and kojic acid. It is important to note that IC50 values for kojic acid can vary significantly across different studies due to variations in experimental conditions such as enzyme source, substrate concentration, and pH.
| Parameter | This compound | Kojic Acid | References |
| pIC50 | 4.99 | - | |
| IC50 | Approximately 10.23 µM (calculated from pIC50) | Wide range reported, typically 1-50 µM | |
| Mechanism of Inhibition | Not Reported | Competitive or Mixed-type |
Visualizing the Inhibition of Melanin Synthesis
The following diagram illustrates the simplified signaling pathway of melanogenesis and the points of inhibition by tyrosinase inhibitors.
Caption: Tyrosinase catalyzes the conversion of L-Tyrosine to L-DOPA and subsequently to Dopaquinone, a precursor for melanin synthesis. Tyrosinase inhibitors block this enzymatic activity.
Experimental Protocols
A standardized in vitro assay is crucial for the reliable comparison of tyrosinase inhibitors. Below is a detailed protocol for a mushroom tyrosinase inhibition assay, which is a common method for initial screening.
In Vitro Mushroom Tyrosinase Inhibition Assay
1. Materials:
- Mushroom Tyrosinase (from Agaricus bisporus)
- L-DOPA (L-3,4-dihydroxyphenylalanine) or L-Tyrosine as substrate
- Phosphate buffer (e.g., 50 mM, pH 6.8)
- Test compounds (this compound, Kojic Acid) dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate
- Microplate reader
2. Method:
- Prepare serial dilutions of the test compounds and the positive control (kojic acid) in the phosphate buffer.
- In a 96-well plate, add the following to each well:
- Phosphate buffer
- Test compound solution (or solvent for control)
- Mushroom tyrosinase solution
- Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).
- Initiate the reaction by adding the substrate solution (L-DOPA or L-Tyrosine) to all wells.
- Measure the absorbance of the product (dopachrome, which has a characteristic absorbance at ~475 nm) at regular intervals using a microplate reader.
- Calculate the rate of reaction for each concentration of the inhibitor.
- The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100
- The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
3. Kinetic Analysis:
- To determine the mechanism of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor.
- The data are then plotted using Lineweaver-Burk or Dixon plots to determine the type of inhibition (competitive, non-competitive, etc.) and the inhibition constant (Ki).
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the screening and characterization of tyrosinase inhibitors.
Caption: A standard workflow for identifying and characterizing novel tyrosinase inhibitors, from initial screening to in vivo validation.
Conclusion
Both this compound and kojic acid demonstrate inhibitory activity against tyrosinase, a key enzyme in melanogenesis. Kojic acid is a well-characterized inhibitor with a known mechanism of action and a wide range of reported potencies. This compound shows promise with a reported pIC50 of 4.99, suggesting significant inhibitory potential. However, a comprehensive understanding of its therapeutic and cosmetic utility requires further investigation into its precise mechanism of inhibition and direct comparative studies against established inhibitors under standardized conditions. The experimental protocols and workflows detailed in this guide provide a framework for such future evaluations.
References
A Comparative Analysis of Tyrosinase-IN-17 and Other Synthetic Tyrosinase Inhibitors
For Immediate Release
In the landscape of dermatological and cosmetic research, the quest for potent and safe tyrosinase inhibitors is a significant focus for managing hyperpigmentation and related skin disorders. This guide provides a detailed comparison of Tyrosinase-IN-17, a novel synthetic inhibitor, with other well-established synthetic tyrosinase inhibitors. This analysis is supported by experimental data, detailed protocols, and visual representations of the underlying biochemical pathways to offer researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making.
Quantitative Comparison of Inhibitory Potency
The efficacy of a tyrosinase inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency. This compound has demonstrated significant inhibitory activity against mushroom tyrosinase. The table below summarizes the IC50 values of this compound in comparison to other widely recognized synthetic tyrosinase inhibitors.
| Inhibitor | IC50 (µM) | Mechanism of Inhibition |
| This compound (Compound 5b) | 10.23 | Competitive |
| Kojic Acid | 16.69 - 500 | Competitive/Mixed |
| Arbutin (β-arbutin) | 900 - 6500 | Competitive |
| Hydroquinone | 40 - 4400 | Substrate for tyrosinase, inhibits DNA and RNA synthesis |
| 4-Butylresorcinol | 13.5 - 21 | Competitive |
Note: IC50 values can vary depending on the experimental conditions, such as the source of the tyrosinase and the substrate used.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. The following is a representative protocol for the in vitro mushroom tyrosinase inhibition assay.
Mushroom Tyrosinase Inhibition Assay (Monophenolase Activity)
This assay evaluates the inhibitory effect of a compound on the hydroxylation of L-tyrosine to L-DOPA, catalyzed by mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-tyrosine (substrate)
-
L-DOPA
-
Sodium phosphate buffer (pH 6.8)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in sodium phosphate buffer.
-
Prepare various concentrations of the test compounds and the positive control (e.g., kojic acid).
-
In a 96-well plate, add the following to each well in the specified order:
-
Sodium phosphate buffer
-
Test compound solution
-
Mushroom tyrosinase solution
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-tyrosine substrate solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals for a set duration using a microplate reader. The formation of dopachrome from the oxidation of L-DOPA is monitored.
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance of the reaction mixture with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism of Action
To better understand the role of tyrosinase and its inhibition, the following diagrams illustrate the melanogenesis signaling pathway and the general workflow of a tyrosinase inhibition assay.
Caption: Simplified signaling pathway of melanogenesis initiated by UV radiation.
Caption: General workflow for a tyrosinase inhibition assay.
Conclusion
This compound emerges as a potent tyrosinase inhibitor with a competitive mechanism of action. Its IC50 value is comparable to or lower than several widely used synthetic inhibitors, positioning it as a promising candidate for further investigation in the development of novel dermatological and cosmetic agents for hyperpigmentation. The provided experimental protocol and pathway diagrams offer a foundational understanding for researchers to effectively evaluate and compare the performance of this compound and other inhibitors in their own research endeavors.
A Comparative Analysis of Tyrosinase-IN-17 and Natural Tyrosinase Inhibitors in Melanogenesis Regulation
For Immediate Release
[City, State] – November 28, 2025 – In the ongoing quest for potent and safe modulators of melanin production for therapeutic and cosmetic applications, a novel synthetic inhibitor, Tyrosinase-IN-17, has emerged as a promising candidate. This guide provides a comprehensive comparison of the efficacy of this compound against a range of well-established natural tyrosinase inhibitors, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their endeavors.
Tyrosinase is a key enzyme in the intricate process of melanogenesis, catalyzing the initial and rate-limiting steps in the conversion of L-tyrosine to melanin pigments.[1][2] The inhibition of this enzyme is a primary strategy for the management of hyperpigmentation disorders and is of significant interest to the cosmetic and pharmaceutical industries.[1] While natural compounds have long been a source of tyrosinase inhibitors, synthetic molecules like this compound offer the potential for optimized potency, stability, and skin permeability.
Efficacy Showdown: A Quantitative Comparison
The inhibitory potential of a compound against tyrosinase is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a higher potency.
This compound, a lipophilic and skin-permeable synthetic inhibitor, demonstrates a notable efficacy with a pIC50 of 4.99, which translates to an IC50 value of approximately 10.23 µM.[3][4] This positions it as a potent inhibitor, comparable to many well-known natural compounds.
Below is a summary of the IC50 values for this compound and a selection of natural tyrosinase inhibitors, providing a clear comparison of their relative potencies. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the tyrosinase (e.g., mushroom vs. human) and the substrate used.
| Inhibitor | Type | Source/Class | IC50 (µM) |
| This compound | Synthetic | Piperazine/Piperidine Amide | ~10.23 |
| Kojic Acid | Natural | Fungal Metabolite | 17 - 51.11 |
| Arbutin | Natural | Bearberry Plant | Varies (Generally weaker than Kojic Acid) |
| Thiamidol | Synthetic | Resorcinyl-Thiazole | 1.1 (human tyrosinase) |
| Neorauflavane | Natural | Flavonoid | 0.03 (monophenolase), 0.5 (diphenolase) |
| Dihydrochalcone (6c) | Natural | Flavonoid | 1.28 (monophenolase), 5.22 (diphenolase) |
| 7,3',4'-Trihydroxyisoflavone | Natural | Isoflavone | 5.23 |
| Tripeptide (CRY) | Synthetic | Peptide | 6.16 |
| 7,8,4'-Trihydroxyisoflavone | Natural | Isoflavone | 11.21 |
| Azo-resveratrol (13b) | Synthetic | Azo-stilbene | 36.28 |
| Maingayone D | Natural | Prenylated Flavonoid | 38 |
| Horsfieldone A | Natural | Chalcone | 294 |
| Piperine | Natural | Alkaloid | 526 |
Understanding the Mechanism: How Tyrosinase Inhibitors Work
Tyrosinase catalyzes two primary reactions in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity). Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form melanin.
Tyrosinase inhibitors can exert their effects through several mechanisms:
-
Competitive Inhibition: The inhibitor competes with the substrate (L-tyrosine or L-DOPA) for binding to the active site of the enzyme.
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic activity.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
-
Suicide Substrates: The inhibitor is processed by the enzyme, leading to an intermediate that irreversibly inactivates the enzyme.
The following diagram illustrates the central role of tyrosinase in the melanogenesis pathway and the points at which inhibitors can intervene.
Caption: The Melanogenesis Pathway and the Site of Action for Tyrosinase Inhibitors.
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
The following protocol provides a standardized method for evaluating the efficacy of tyrosinase inhibitors.
1. Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test compound (e.g., this compound or natural inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Kojic acid)
-
96-well microplate
-
Microplate reader
2. Experimental Workflow:
The workflow for a typical tyrosinase inhibition assay is depicted in the diagram below.
Caption: A generalized workflow for conducting an in vitro tyrosinase inhibition assay.
3. Detailed Procedure:
-
Prepare a stock solution of the test inhibitor and the positive control (Kojic acid) in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations for IC50 determination.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test inhibitor solution at various concentrations (or positive control/solvent control)
-
Mushroom tyrosinase solution
-
-
Mix the contents of the wells and pre-incubate the plate at room temperature for 10 minutes.
-
To initiate the enzymatic reaction, add the L-DOPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at a wavelength between 475 nm and 490 nm. Take readings at regular intervals (e.g., every minute) for a total of 20-30 minutes. The rate of dopachrome formation is monitored as an increase in absorbance.
-
Calculate the percentage of tyrosinase inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate of control reaction - Rate of inhibited reaction) / Rate of control reaction] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Conclusion
This compound presents itself as a potent synthetic inhibitor of tyrosinase, with an efficacy that is competitive with many natural compounds. Its lipophilic nature and reported non-cytotoxicity make it an attractive candidate for further investigation in dermatological and cosmetic formulations. The provided comparative data and detailed experimental protocol serve as a valuable resource for researchers in the field, enabling a more informed and efficient evaluation of novel tyrosinase inhibitors. Further studies are warranted to fully elucidate the mechanism of action of this compound and to assess its in vivo efficacy and safety profile.
References
Comparative Analysis of Tyrosinase-IN-17 Cross-reactivity with Other Metalloenzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of tyrosinase inhibitors, exemplified by the well-characterized inhibitor Tropolone, against a panel of common metalloenzymes. Due to the limited publicly available cross-reactivity data for the specific compound Tyrosinase-IN-17, this guide utilizes data for Tropolone, a known tyrosinase inhibitor with a similar metal-chelating tropolone scaffold, to illustrate the principles and methodologies of selectivity profiling. Understanding the cross-reactivity of an inhibitor is crucial for predicting potential off-target effects and ensuring its therapeutic or cosmetic safety and efficacy.
Executive Summary
Tyrosinase inhibitors are designed to target the copper-containing active site of tyrosinase, a key enzyme in melanin biosynthesis. However, the presence of a metal-chelating moiety in these inhibitors raises the potential for unintended interactions with other metalloenzymes, which play critical roles in various physiological processes. This guide presents a framework for assessing this cross-reactivity, including detailed experimental protocols and a comparative data summary for Tropolone against several important metalloenzymes: Matrix Metalloproteinases (MMPs), and Carbonic Anhydrases (CAs).
Comparative Inhibitory Activity
The inhibitory potency of Tropolone against tyrosinase and a selection of off-target metalloenzymes is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
| Enzyme Family | Specific Enzyme | Metal Cofactor | Tropolone IC50 (µM) | Tropolone Derivative (7a) IC50 (µM) |
| Tyrosinase | Mushroom Tyrosinase | Cu²⁺ | ~0.4[1] | >1000 |
| Matrix Metalloproteinases (MMPs) | MMP-2 | Zn²⁺ | >1000 | >1000 |
| MMP-9 | Zn²⁺ | >1000 | >1000 | |
| Carbonic Anhydrases (CAs) | Carbonic Anhydrase II (hCAII) | Zn²⁺ | >1000 | >1000 |
Note: The data for the Tropolone derivative (7a) is included to demonstrate how structural modifications can influence selectivity.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway of melanogenesis, the target of this compound, and a typical experimental workflow for assessing enzyme inhibition.
Caption: Simplified signaling pathway of melanogenesis, highlighting the role of tyrosinase and the point of inhibition by this compound.
Caption: A generalized workflow for determining the IC50 value of an inhibitor against a target enzyme.
Detailed Experimental Protocols
The following are detailed protocols for conducting inhibition assays for tyrosinase and the selected off-target metalloenzymes.
Tyrosinase Inhibition Assay
Principle: This assay measures the ability of an inhibitor to block the oxidation of L-DOPA to dopachrome by mushroom tyrosinase, a reaction that can be monitored spectrophotometrically.
Materials:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, T3824)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test Inhibitor (e.g., this compound, Tropolone)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of various concentrations of the test inhibitor to the sample wells. Add 20 µL of the solvent to the control wells.
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL in phosphate buffer) to all wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 2.5 mM in phosphate buffer) to all wells.
-
Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for 20-30 minutes.
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percent inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Matrix Metalloproteinase (MMP) Inhibition Assay
Principle: This fluorometric assay measures the inhibition of MMP activity by monitoring the cleavage of a quenched fluorescent substrate.
Materials:
-
Recombinant human MMP-2 or MMP-9
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test Inhibitor
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent.
-
In a 96-well black plate, add 50 µL of assay buffer to all wells.
-
Add 10 µL of various concentrations of the test inhibitor to the sample wells. Add 10 µL of solvent to the control wells.
-
Add 20 µL of the activated MMP enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic MMP substrate solution.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) kinetically for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (change in fluorescence units per minute).
-
Calculate the percent inhibition and determine the IC50 value as described for the tyrosinase assay.
Carbonic Anhydrase (CA) Inhibition Assay
Principle: This colorimetric assay is based on the inhibition of the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.
Materials:
-
Human Carbonic Anhydrase II (hCAII)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.6)
-
Test Inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent.
-
In a 96-well plate, add 160 µL of assay buffer to all wells.
-
Add 10 µL of various concentrations of the test inhibitor to the sample wells. Add 10 µL of solvent to the control wells.
-
Add 10 µL of hCAII solution to all wells.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of p-NPA solution (in acetonitrile).
-
Immediately measure the absorbance at 400 nm at regular intervals for 10-20 minutes.
-
Calculate the rate of reaction and the percent inhibition to determine the IC50 value.
Histone Deacetylase (HDAC) Inhibition Assay
Principle: This fluorogenic assay measures the inhibition of HDAC activity by monitoring the deacetylation of a substrate, which then allows for cleavage by a developer enzyme to produce a fluorescent product.
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer
-
Developer solution (containing a protease)
-
Test Inhibitor
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent.
-
In a 96-well black plate, add 50 µL of HDAC assay buffer to all wells.
-
Add 5 µL of various concentrations of the test inhibitor to the sample wells. Add 5 µL of solvent to the control wells.
-
Add 20 µL of the HDAC enzyme solution to all wells.
-
Add 5 µL of the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the enzymatic reaction and initiate the development by adding 20 µL of the developer solution.
-
Incubate the plate at room temperature for 15 minutes.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition and determine the IC50 value.
Conclusion
The comprehensive evaluation of an inhibitor's selectivity is a critical step in drug discovery and development. While this compound is a potent inhibitor of tyrosinase, its potential for cross-reactivity with other metalloenzymes should be thoroughly investigated. The methodologies and comparative data presented in this guide, using Tropolone as a representative example, provide a robust framework for conducting such selectivity profiling. Researchers are encouraged to apply these protocols to this compound and other novel tyrosinase inhibitors to build a comprehensive understanding of their biological activity and potential off-target effects.
References
A Head-to-Head Comparison of Tyrosinase Inhibitors: Tyrosinase-IN-17 vs. Arbutin
For researchers, scientists, and drug development professionals, the quest for potent and safe tyrosinase inhibitors is a significant focus in the development of novel treatments for hyperpigmentation disorders and other melanin-related conditions. This guide provides a detailed, data-driven comparison of a novel inhibitor, Tyrosinase-IN-17, and the well-established compound, arbutin.
This publication objectively evaluates the performance of these two compounds, drawing upon available experimental data to inform researchers on their respective mechanisms of action, inhibitory potency, effects on melanin synthesis, and cytotoxicity profiles.
Executive Summary
This compound, a novel piperazine derivative, emerges as a potent, lipophilic, and non-cytotoxic inhibitor of tyrosinase. In contrast, arbutin, a naturally occurring hydroquinone glycoside, has a longer history of use and study, demonstrating moderate tyrosinase inhibition with a good safety profile at typical concentrations. This comparison aims to provide a clear, evidence-based overview to guide further research and development.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and arbutin based on available literature.
| Parameter | This compound (Compound 5b) | Arbutin (β-Arbutin) | References |
| Tyrosinase Inhibition (IC50) | pIC50 = 4.99 (Monophenolase) | 0.9 mM (Monophenolase), 0.7 mM (Diphenolase) | [1][2][3] |
| Mechanism of Action | Competitive inhibitor | Competitive inhibitor[4] | [4] |
| Effect on Melanin Synthesis | Data not available in peer-reviewed literature | Inhibits melanin production in cultured melanocytes | |
| Cytotoxicity (CC50) | > 200 μM | Non-cytotoxic at concentrations below 300 μg/mL in human melanocytes |
Table 1: Head-to-Head Comparison of this compound and Arbutin.
Mechanism of Action and Signaling Pathways
Tyrosinase is the rate-limiting enzyme in melanogenesis, catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. Both this compound and arbutin exert their effects by inhibiting this critical enzyme.
Arbutin acts as a competitive inhibitor of tyrosinase, suggesting it competes with the substrate (L-tyrosine) for binding to the enzyme's active site. This inhibition leads to a decrease in the production of melanin. It has been shown to inhibit melanosomal tyrosinase activity without affecting the expression of tyrosinase mRNA.
This compound also functions as a tyrosinase inhibitor. Molecular docking studies suggest that its benzyl substituent plays a crucial role in its interaction with the enzyme, contributing to its higher potency compared to other analogues in its class. The inhibition is not linked to antiradical activity, indicating a direct competitive mechanism with the enzyme's substrates.
Caption: Inhibition of the melanogenesis pathway by this compound and Arbutin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the typical experimental protocols used to evaluate tyrosinase inhibitors.
Tyrosinase Inhibition Assay
This assay is fundamental to determining the direct inhibitory effect of a compound on tyrosinase activity.
Caption: General workflow for a tyrosinase inhibition assay.
Methodology:
-
Enzyme and Substrate Preparation: A solution of mushroom tyrosinase is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). A solution of L-tyrosine is also prepared in the same buffer.
-
Assay Procedure: The test compound (this compound or arbutin) at various concentrations is pre-incubated with the tyrosinase solution for a defined period.
-
Reaction Initiation: The reaction is initiated by adding the L-tyrosine substrate to the enzyme-inhibitor mixture.
-
Measurement: The formation of dopachrome, an intermediate in the melanin synthesis pathway, is monitored by measuring the absorbance at approximately 475 nm over time using a spectrophotometer.
-
Data Analysis: The initial velocity of the reaction is calculated for each concentration of the inhibitor. The percentage of inhibition is then determined by comparing the reaction rate with that of a control (without the inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.
Melanin Content Assay in B16F10 Melanoma Cells
This cellular assay assesses the ability of a compound to inhibit melanin production in a relevant cell model.
Methodology:
-
Cell Culture: B16F10 mouse melanoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in culture plates and treated with various concentrations of the test compound (this compound or arbutin) for a specific duration (e.g., 72 hours).
-
Cell Lysis: After treatment, the cells are washed and lysed using a solution of NaOH.
-
Melanin Quantification: The melanin content in the cell lysates is determined by measuring the absorbance at approximately 405 nm.
-
Data Normalization: The melanin content is often normalized to the total protein content of the cell lysate to account for any effects on cell proliferation.
Cytotoxicity Assay (MTT Assay)
This assay is crucial for evaluating the safety of the test compounds by determining their effect on cell viability.
Methodology:
-
Cell Seeding: B16F10 cells or other relevant cell lines (e.g., human fibroblasts) are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm.
-
Cell Viability Calculation: The cell viability is expressed as a percentage of the viability of the control (untreated) cells. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is then calculated.
In Vivo Studies
Currently, there is a lack of publicly available in vivo data for this compound. For arbutin, some in vivo studies on animal models and human skin have demonstrated its skin-lightening effects. For instance, studies on brownish guinea pig skin tissues have shown that arbutin can abrogate hyperpigmentation induced by α-melanocyte-stimulating hormone.
Conclusion and Future Directions
This comparative guide highlights that this compound is a promising new tyrosinase inhibitor with high potency and low cytotoxicity in vitro. Its lipophilic nature may also enhance skin permeability, a desirable characteristic for topical applications. Arbutin, while less potent, is a well-characterized compound with a proven track record of safety and efficacy in cosmetic applications.
For drug development professionals, the high potency of this compound warrants further investigation. Future research should focus on:
-
Cellular Efficacy: Quantifying the effect of this compound on melanin synthesis in human melanocyte models.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of hyperpigmentation and, eventually, in human clinical trials.
-
Mechanism Refinement: Further elucidating the precise binding mode and kinetic parameters of this compound with human tyrosinase.
For researchers and scientists, the distinct chemical scaffolds of this compound and arbutin offer opportunities for structure-activity relationship (SAR) studies to design even more potent and selective tyrosinase inhibitors. The detailed experimental protocols provided herein can serve as a foundation for these future investigations.
References
- 1. Collection - Investigation of StructureâActivity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - ACS Omega - Figshare [figshare.com]
- 2. Investigation of Structure-Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Synergistic Potential of Tyrosinase-IN-17 in Depigmenting Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and safe depigmenting agents is a cornerstone of dermatological and cosmetic research. While numerous compounds have been identified that can modulate melanin synthesis, combination therapies that leverage synergistic interactions between different agents are emerging as a more potent strategy for treating hyperpigmentation disorders. This guide provides a comparative analysis of the potential synergistic effects of Tyrosinase-IN-17, a novel tyrosinase inhibitor, with other well-established depigmenting agents. Although direct experimental data on such combinations are not yet available in the public domain, this document synthesizes existing knowledge on the mechanisms of depigmentation and synergistic interactions to provide a scientifically grounded perspective on the prospective benefits of incorporating this compound into combination therapies.
Understanding the Landscape of Depigmenting Agents
Hyperpigmentation, the excess production of melanin, can be addressed by targeting various stages of the melanogenesis pathway. Depigmenting agents are broadly classified based on their primary mechanism of action.
Table 1: Classification of Common Depigmenting Agents and their Mechanisms of Action
| Class | Agent(s) | Mechanism of Action |
| Tyrosinase Inhibitors | Hydroquinone, Kojic Acid, Arbutin, This compound | Competitively or non-competitively inhibit tyrosinase, the rate-limiting enzyme in melanin synthesis, by binding to its active site.[1] |
| Antioxidants | Vitamin C (Ascorbic Acid), Ferulic Acid, Resveratrol | Reduce oxidative stress, which is a known trigger for melanogenesis. They can also interfere with the enzymatic activity of tyrosinase through their reducing properties.[2][3] |
| Melanosome Transfer Inhibitors | Niacinamide | Inhibit the transfer of melanosomes (melanin-containing organelles) from melanocytes to surrounding keratinocytes. |
| Exfoliants | Retinoids (Tretinoin, Retinol), Alpha-Hydroxy Acids (AHAs) | Increase the turnover rate of keratinocytes, leading to the shedding of melanin-laden cells from the skin surface. |
| Transcription Factor Modulators | Linoleic Acid | Inhibit the transcription of tyrosinase and other melanogenesis-related genes. |
The Power of Synergy in Depigmentation
Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects. In the context of depigmentation, combining agents with different mechanisms of action can lead to a more comprehensive and potent inhibition of melanin production. For instance, a tyrosinase inhibitor can be combined with an antioxidant to both block the key enzyme and mitigate a primary trigger of melanogenesis.
Comparative Analysis of Known Synergistic Combinations
While direct data for this compound is pending, examining the synergistic effects of other tyrosinase inhibitors provides a strong rationale for its potential in combination therapies.
Table 2: Experimentally Observed Synergistic Effects of Depigmenting Agents
| Combination | Observed Effect | Experimental Model | Reference |
| Kojic Acid + Arbutin | Additive to synergistic inhibition of tyrosinase activity. | Mushroom Tyrosinase Assay | [4] |
| Tyrosinase Inhibitors + Antioxidants (e.g., Resveratrol) | Synergistic inhibition of tyrosinase activity. Antioxidants can reduce the oxidized form of tyrosinase, enhancing the binding of some inhibitors. | Mushroom Tyrosinase Assay, Cell-based assays | |
| Kojic Acid + α-Lipoic Acid | Synergistic inhibition of mushroom tyrosinase. | Mushroom Tyrosinase Assay | |
| Retinol + Diosmin + Ferulic Acid | Synergistic depigmenting effect. | In vitro cellular tyrosinase activity assay, 3D epidermis model | |
| Hydroquinone + Retinoids | Enhanced efficacy in treating post-inflammatory hyperpigmentation. | Clinical studies |
Introducing this compound: A Promising Candidate for Synergistic Formulations
This compound is a recently identified tyrosinase inhibitor characterized as a benzoyl piperidine amide derivative. It has demonstrated a potent inhibitory effect on tyrosinase with a pIC50 of 4.99. Its structure, featuring a piperidine core, is shared by other compounds that have been investigated for tyrosinase inhibitory activity.
Hypothesized Synergistic Combinations with this compound:
Based on the established principles of synergistic depigmentation, several promising combination strategies for this compound can be proposed:
-
This compound + Antioxidants (e.g., Vitamin C, Ferulic Acid, Resveratrol): As a direct tyrosinase inhibitor, this compound would target the core of the melanin synthesis pathway. The addition of a potent antioxidant could provide a dual benefit: reducing the oxidative stress that initiates melanogenesis and potentially enhancing the inhibitory activity of this compound by maintaining the enzyme in a state more susceptible to inhibition.
-
This compound + Melanosome Transfer Inhibitors (e.g., Niacinamide): This combination would create a multi-pronged attack on pigmentation. While this compound reduces the production of melanin within the melanocyte, niacinamide would simultaneously inhibit the transfer of the produced melanin to the surrounding skin cells, preventing its visible manifestation.
-
This compound + Exfoliants (e.g., Retinoids): This represents a classic "inhibit and shed" strategy. This compound would suppress new melanin synthesis, while a retinoid would accelerate the removal of existing hyperpigmentation by promoting the turnover of pigmented keratinocytes. This combination could lead to faster and more significant clinical improvement.
Experimental Protocols for Evaluating Synergistic Effects
To validate the hypothesized synergistic effects of this compound, the following standard in vitro assays are recommended.
Mushroom Tyrosinase Inhibition Assay
This assay is a primary screening tool to assess the direct inhibitory effect of compounds on tyrosinase activity.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Test compounds (this compound and other depigmenting agents)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the test compounds at various concentrations, both individually and in combination.
-
Add the mushroom tyrosinase solution to each well and incubate for a short period.
-
Initiate the reaction by adding the L-DOPA substrate.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of tyrosinase inhibition for each condition.
-
To determine synergy, the Combination Index (CI) can be calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Melanin Content Assay in B16F10 Melanoma Cells
This cell-based assay evaluates the effect of test compounds on melanin production in a cellular context.
Materials:
-
B16F10 mouse melanoma cells
-
Cell culture medium (e.g., DMEM)
-
α-Melanocyte-stimulating hormone (α-MSH) to stimulate melanogenesis
-
Test compounds
-
NaOH solution
-
96-well microplate reader
Procedure:
-
Seed B16F10 cells in a 96-well plate and allow them to adhere.
-
Treat the cells with the test compounds (individually and in combination) in the presence of α-MSH for a specified period (e.g., 48-72 hours).
-
After incubation, lyse the cells with the NaOH solution.
-
Measure the absorbance of the cell lysates at 405 nm to quantify the melanin content.
-
Normalize the melanin content to the total protein concentration of each well.
-
Analyze the data to determine the inhibitory effect of the compounds on melanin synthesis and assess for synergistic interactions.
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: Melanogenesis pathway and points of intervention for different depigmenting agents.
Caption: Experimental workflow for assessing synergistic effects of depigmenting agents.
Conclusion
While direct experimental evidence for the synergistic effects of this compound with other depigmenting agents is currently lacking, a strong theoretical and comparative basis exists to predict its significant potential in combination therapies. Its potent tyrosinase inhibitory activity, combined with the known benefits of multi-target approaches to depigmentation, positions this compound as a highly promising candidate for future formulation development. The experimental protocols outlined in this guide provide a clear roadmap for researchers to validate these hypothesized synergies and unlock the full potential of this compound in the treatment of hyperpigmentation. Further in vitro and in vivo studies are warranted to confirm these predictions and to establish optimal concentrations and combinations for clinical efficacy and safety.
References
- 1. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Synergistic Promotion on Tyrosinase Inhibition by Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergic and Additive Effects of the Combined Effect of Tyrosinase Inhibitors | Innovative Biosystems and Bioengineering [ibb.kpi.ua]
A Comparative Analysis of Tyrosinase-IN-17 and Commercial Tyrosinase Inhibitors
For researchers, scientists, and professionals in drug development, the identification of potent and reliable enzyme inhibitors is a critical step. This guide provides a detailed comparison of the novel tyrosinase inhibitor, Tyrosinase-IN-17, with established commercially available inhibitors: kojic acid, arbutin, and hydroquinone. The following sections present quantitative data, experimental protocols, and visual diagrams to facilitate an objective assessment of their relative performance.
Performance Comparison of Tyrosinase Inhibitors
The inhibitory efficacy of this compound against mushroom tyrosinase, specifically its monophenolase activity, has been reported with a pIC50 of 4.99.[1] This translates to an IC50 value of approximately 10.23 µM. For a comprehensive evaluation, this is benchmarked against the IC50 values of kojic acid, arbutin, and hydroquinone, which are widely used as reference compounds in tyrosinase inhibition studies. It is important to note that IC50 values can vary depending on the specific experimental conditions.[1][2] The data presented in Table 1 has been compiled from studies employing comparable mushroom tyrosinase monophenolase assays.
| Inhibitor | IC50 (µM) | Notes |
| This compound | ~10.23 | pIC50 = 4.99 (monophenolase activity)[1] |
| Kojic Acid | 13.2 - 22.25 | A well-established competitive inhibitor.[3] |
| Arbutin (β-arbutin) | ~1,000 - 9,000 | A hydroquinone prodrug with lower potency. |
| Hydroquinone | ~30 - 4,400 | Potent inhibitor but with safety concerns. |
Mechanism of Action: Targeting the Melanin Synthesis Pathway
Tyrosinase is a key enzyme in the biosynthesis of melanin, catalyzing the initial and rate-limiting steps. It is a bifunctional copper-containing enzyme responsible for both the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (diphenolase activity). Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form melanin. Tyrosinase inhibitors exert their effects by interfering with the catalytic activity of this enzyme, thereby reducing melanin production.
Experimental Protocols
The following section details a representative experimental protocol for an in vitro mushroom tyrosinase (monophenolase) inhibition assay, based on methodologies commonly reported in the literature and consistent with the assay type used for this compound.
In Vitro Mushroom Tyrosinase (Monophenolase) Inhibition Assay
This assay spectrophotometrically measures the inhibition of the conversion of L-tyrosine to dopachrome, an intermediate in the melanin synthesis pathway.
Materials and Reagents:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-tyrosine
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test inhibitors (this compound, kojic acid, arbutin, hydroquinone) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-tyrosine in phosphate buffer. Gentle heating may be required for dissolution.
-
Prepare stock solutions of the test inhibitors at various concentrations.
-
-
Assay Protocol:
-
In a 96-well plate, add a defined volume of the test inhibitor solution to each well.
-
Add a specific volume of the mushroom tyrosinase solution to each well and incubate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25-37 °C).
-
Initiate the enzymatic reaction by adding a defined volume of the L-tyrosine solution to each well.
-
Immediately measure the absorbance of the reaction mixture at a specific wavelength (typically around 475-492 nm) at regular intervals for a set duration (e.g., 15-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] x 100 Where A_c is the absorbance of the control (without inhibitor) and A_s is the absorbance of the sample with the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Concluding Remarks
This compound demonstrates potent inhibitory activity against mushroom tyrosinase, with an IC50 value that is competitive with, and in some cases superior to, the widely used inhibitor kojic acid. It shows significantly greater potency than arbutin. While hydroquinone can exhibit high potency, its use is often limited by safety concerns. The favorable in vitro performance of this compound suggests its potential as a valuable tool for research in melanogenesis and as a promising candidate for further investigation in the development of novel depigmenting agents. Researchers are encouraged to consider the detailed experimental protocols and comparative data presented in this guide when selecting a tyrosinase inhibitor for their specific applications.
References
Comparative Analysis of Tyrosinase-IN-17: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive statistical analysis and comparative evaluation of Tyrosinase-IN-17, a novel tyrosinase inhibitor. Designed for researchers, scientists, and drug development professionals, this document outlines the compound's performance against other common tyrosinase inhibitors, supported by experimental data and detailed protocols.
Executive Summary
This compound (also referred to as compound 5b in some literature) is a potent, lipophilic, and skin-permeable tyrosinase inhibitor with a favorable non-cytotoxic profile.[1] This guide presents a comparative analysis of its inhibitory activity alongside other known tyrosinase inhibitors, providing valuable insights for research and development in the fields of dermatology and pharmacology. The data presented is compiled from publicly available research, and standardized protocols are provided to ensure reproducibility.
Data Presentation: Comparative Inhibitory Activity
The inhibitory efficacy of this compound and other selected tyrosinase inhibitors are summarized below. The data is presented in terms of pIC50 and IC50 values, which are standard measures of inhibitor potency. A higher pIC50 value and a lower IC50 value indicate greater potency.
| Compound | pIC50 (Monophenolase) | IC50 (Monophenolase) (µM) | Reference Compound(s) |
| This compound (Compound 5b) | 4.99[1] | 10.23 | - |
| Compound 1b | 4.61 | 24.55 | Benzoyl piperazine analog |
| Compound 1c | 4.70 | 19.95 | Benzoyl piperazine analog |
| Compound 5c | 4.41 | 38.90 | Benzoyl piperidine analog |
| Kojic Acid | - | ~10-300 | Widely used standard |
| Arbutin | - | ~40 (mushroom tyrosinase), 6500 (human tyrosinase)[2] | Widely used standard |
*Note: IC50 values for Kojic Acid and Arbutin can vary significantly depending on the experimental conditions, including the source of the tyrosinase enzyme (e.g., mushroom vs. human) and substrate concentration.[2] The values presented are for general comparison. It is crucial to perform direct comparative studies under identical conditions for accurate assessment.
Experimental Protocols
To ensure the reproducibility and standardization of results, the following detailed experimental protocol for a mushroom tyrosinase inhibition assay is provided.
Mushroom Tyrosinase Inhibition Assay (Monophenolase Activity)
Objective: To determine the in vitro inhibitory effect of a test compound on the monophenolase activity of mushroom tyrosinase.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-Tyrosine (substrate)
-
Phosphate Buffer (pH 6.8)
-
Test compound (e.g., this compound)
-
Kojic Acid (positive control)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-Tyrosine in phosphate buffer.
-
Dissolve the test compound and kojic acid in DMSO to prepare stock solutions. Further dilute with phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
20 µL of phosphate buffer (for blank) or test compound/positive control at various concentrations.
-
80 µL of L-Tyrosine solution.
-
100 µL of mushroom tyrosinase solution.
-
-
The final volume in each well should be 200 µL.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 20-30 minutes).
-
Measure the absorbance of the resulting dopachrome at a wavelength of 475-492 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the reaction mixture without the inhibitor.
-
A_sample is the absorbance of the reaction mixture with the inhibitor.
-
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Mandatory Visualization
Signaling Pathway of Tyrosinase Inhibition
The following diagram illustrates the general mechanism of tyrosinase inhibition, which is the basis for the action of compounds like this compound.
Caption: Mechanism of tyrosinase inhibition by this compound.
Experimental Workflow for Tyrosinase Inhibition Assay
The logical flow of the experimental protocol described above is visualized in the following diagram.
Caption: Workflow for the in vitro tyrosinase inhibition assay.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Tyrosinase-IN-17
Researchers and drug development professionals handling Tyrosinase-IN-17 must adhere to strict safety and disposal protocols to ensure a secure laboratory environment and prevent environmental contamination. This guide provides essential, step-by-step instructions for the proper handling and disposal of this potent tyrosinase inhibitor.
Immediate Safety and Handling Precautions
Before beginning any procedure, it is crucial to be familiar with the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, exercising caution to prevent ingestion and environmental release is paramount.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Protective gloves.
-
Body Protection: Impervious clothing, such as a laboratory coat.
-
Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation[1].
Handling and Storage:
-
Avoid inhalation, and contact with eyes and skin[1].
-
Work in a well-ventilated area, preferably a chemical fume hood[1][2].
-
Do not eat, drink, or smoke when using this product.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources. Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant . Do not dispose of this chemical down the drain or in regular trash.
-
Waste Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste. This includes any unused product, contaminated consumables (e.g., pipette tips, gloves, weighing paper), and empty containers.
-
For solutions, use a compatible, leak-proof container.
-
-
Managing Spills:
-
In the event of a spill, evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment.
-
Prevent the spill from entering drains or water courses.
-
For liquid spills, absorb the solution with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.
-
Collect the absorbed material and any contaminated soil into the designated waste container.
-
Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.
-
-
Final Disposal:
-
Arrange for the collection of the chemical waste by a licensed and approved waste disposal service.
-
Ensure all local, state, and federal regulations for hazardous chemical waste disposal are followed.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 325.40 | |
| CAS Number | 2427043-61-4 | |
| Oral Toxicity | Acute toxicity, Oral (Category 4) | |
| Aquatic Toxicity | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Tyrosinase-IN-17
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Tyrosinase-IN-17, a lipophilic, skin-permeable, and non-cytotoxic tyrosinase inhibitor.[1][2] Adherence to these procedures is essential to ensure a safe laboratory environment and prevent accidental exposure.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] It is imperative to avoid inhalation, and contact with skin and eyes.[3][4] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Do not eat, drink, or smoke when using this product.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound at various stages. Consistent and correct use of PPE is the most critical line of defense against exposure.
| Stage of Handling | Required Personal Protective Equipment |
| Receiving and Storage | - Standard laboratory coat- Safety glasses with side shields- Chemical-resistant gloves (e.g., nitrile) |
| Preparation of Solutions | - Chemical fume hood- Standard laboratory coat (impervious clothing recommended)- Chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)- Suitable respirator if dust or aerosol formation is possible |
| Experimental Use | - Standard laboratory coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile) |
| Spill Cleanup | - Impervious clothing (e.g., disposable coveralls)- Chemical splash goggles and face shield- Double-layered chemical-resistant gloves- Suitable respirator |
| Waste Disposal | - Standard laboratory coat- Chemical splash goggles- Chemical-resistant gloves |
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.
-
Keep away from direct sunlight and sources of ignition.
2. Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of solutions must be conducted in a chemical fume hood.
-
Before handling, ensure all required PPE is correctly worn.
-
To prepare a stock solution, a suitable solvent such as DMSO can be used.
-
Avoid the formation of dust and aerosols.
-
After handling, wash hands and any exposed skin thoroughly.
3. Experimental Use:
-
When using this compound in experiments, always wear the appropriate PPE.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Conduct all procedures that may generate aerosols or vapors within a fume hood or other ventilated enclosure.
Emergency Procedures
| Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, while holding eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected area with plenty of water. Call a physician. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Spill and Disposal Plan
1. Spill Containment and Cleanup:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear full personal protective equipment, including a respirator.
-
For liquid spills, absorb with a finely-powdered, liquid-binding material such as diatomite or universal binders.
-
For solid spills, carefully sweep up the material to avoid dust formation.
-
Decontaminate the spill area and equipment by scrubbing with alcohol.
-
Collect all contaminated materials in a sealed container for disposal.
2. Waste Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
It is recommended to use a licensed professional waste disposal service for chemical waste.
-
Avoid release to the environment. Collect any spillage.
Experimental Protocol: General Workflow for Screening Tyrosinase Inhibitors
While a specific protocol for every experiment involving this compound is beyond the scope of this guide, a general workflow for screening its inhibitory activity is provided below.
-
Preparation of Reagents : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare assay buffer, tyrosinase enzyme solution, and substrate solution (e.g., L-DOPA).
-
Assay Setup : In a 96-well plate, add the assay buffer to all wells. Add the test compound (this compound) at various concentrations to the sample wells. Include a positive control (a known tyrosinase inhibitor) and a negative control (solvent only).
-
Enzyme Addition : Add the tyrosinase enzyme solution to all wells and incubate.
-
Initiate Reaction : Add the substrate solution to all wells to start the reaction.
-
Measurement : Measure the absorbance at the appropriate wavelength (e.g., 475-490 nm for dopachrome formation) at regular intervals using a spectrophotometric plate reader.
-
Data Analysis : Calculate the percentage of tyrosinase inhibition for each concentration of this compound. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizations
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
